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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Pyridine-based Scaffolds Pyridine derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyridine-based Scaffolds

Pyridine derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and electronic landscape. The subject of this guide, 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride, is a substituted pyridine dicarboxylate, a class of compounds with applications in medicinal chemistry and materials science. Accurate structural confirmation via NMR is a critical step in the research and development pipeline for such molecules.

This guide will delve into the theoretical underpinnings of the ¹H and ¹³C NMR spectra of the target molecule, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation.

Molecular Structure and Predicted NMR Spectra

The structure of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride presents a pyridine ring substituted with two methyl ester groups and two methyl groups. The hydrochloride salt form implies protonation of the pyridine nitrogen.

Caption: Molecular structure of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride.

The Effect of N-Protonation on Pyridine NMR Spectra

The protonation of the nitrogen atom in the pyridine ring has a significant and predictable effect on the ¹H and ¹³C NMR spectra. This protonation leads to a deshielding of the ring protons and carbons due to the increased positive charge on the nitrogen, which withdraws electron density from the aromatic system.[2][3]

The hydrogen atoms on the carbons adjacent to the nitrogen (α-protons) and the carbon two bonds away (γ-proton) experience the most substantial downfield shift.[4] Similarly, the corresponding carbon atoms (α and γ carbons) will also show a notable downfield shift in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

Based on the principles of N-protonation, the predicted ¹H NMR spectrum of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride in a solvent like DMSO-d₆ would exhibit the following features:

  • Pyridine Ring Protons: Two singlets are expected in the aromatic region, corresponding to the protons at the C3 and C4 positions. Due to the deshielding effect of the protonated nitrogen, these signals are anticipated to be shifted downfield compared to the neutral parent compound.

  • Methyl Ester Protons: Two distinct singlets for the two methoxy groups (-OCH₃) of the ester functionalities.

  • Methyl Protons: Two singlets corresponding to the two methyl groups (-CH₃) attached to the pyridine ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show:

  • Pyridine Ring Carbons: Signals for the six carbons of the pyridine ring. The carbons directly bonded to the nitrogen (C2 and C6) will be the most deshielded.

  • Carbonyl Carbons: Two signals for the carbonyl carbons of the ester groups.

  • Methyl Ester Carbons: Two signals for the methoxy carbons.

  • Methyl Carbons: Two signals for the methyl carbons attached to the ring.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted chemical shifts for 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride, with a qualitative comparison to its neutral form. Actual experimental values may vary depending on the solvent and concentration.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Comments
Pyridine H3, H4> 8.5Downfield shift due to N-protonation
-COOCH₃~ 3.9 - 4.1~ 53 - 55Typical range for methyl esters
Ring-CH₃~ 2.5 - 2.8~ 18 - 22
Pyridine C2, C6> 150Significant downfield shift
Pyridine C3, C5~ 125 - 140
Pyridine C4~ 140 - 150
-C OOCH₃~ 164 - 168

Experimental Protocol for NMR Data Acquisition

The following is a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the hydrochloride salt for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For hydrochloride salts, polar solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are often suitable. DMSO-d₆ is generally a good first choice as it can help in observing exchangeable protons (like the N-H proton).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (1H, 13C, 2D) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peakpick Integrate and Peak Pick phase_baseline->integrate_peakpick

Caption: Experimental workflow for NMR data acquisition and processing.

NMR Spectrometer Setup and Data Acquisition

A high-resolution NMR spectrometer (400 MHz or higher) is recommended for obtaining well-resolved spectra.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]

Spectral Interpretation and Structural Verification

One-Dimensional NMR Analysis

The initial analysis involves the interpretation of the 1D ¹H and ¹³C spectra. Key features to analyze are:

  • Chemical Shift (δ): The position of the signals on the ppm scale provides information about the electronic environment of the nuclei.

  • Integration: The area under the peaks in the ¹H NMR spectrum is proportional to the number of protons giving rise to the signal.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the molecule. For the target molecule, many signals are expected to be singlets due to the substitution pattern.

Two-Dimensional NMR for Unambiguous Assignments

For a definitive assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[1]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in confirming the connectivity of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the confident assignment of protonated carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

References

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.
  • Danil de Namor, A. F., Aguilar Cornejo, A. F., Chahine, S., & Nolan, K. B. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49(3), 219-224.
  • Giam, C. S., & Stout, J. L. (1970). Pmr spectra of pyridinium salts.
  • Hoye, T. R., Willoughby, P. H., & Jansma, M. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Maiti, B., & Cook, J. M. (2012). Analysis of the KRM-II-81·HCl Salt with 1H NMR and 13C NMR Spectroscopy. ACS Omega, 7(35), 30973–30980.
  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 magnetic resonance. VI. The effect of protonation on the C13 chemical shifts in a series of nitrogen heterocycles. Journal of the American Chemical Society, 90(25), 697–701.
  • RSC Publishing. (2014). Electronic Supplementary Information for Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Sim, J., & Kim, S. (2017).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wasylishen, R. E., & Bryce, D. L. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(46), 10549–10558.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

Sources

Exploratory

Thermal Stability Profile of 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride

A Technical Guide for Advanced Synthesis and Materials Science Executive Summary 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is a highly specialized heterocyclic building block. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Synthesis and Materials Science

Executive Summary

2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is a highly specialized heterocyclic building block. As a Senior Application Scientist, I frequently encounter this compound serving as a critical precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and as a rigid organic linker in the construction of Metal-Organic Frameworks (MOFs) (1)[1]. Its thermal stability profile dictates the boundaries of its application, particularly in solvothermal syntheses where high temperatures are required to drive coordination or ester hydrolysis. This whitepaper details the physicochemical baseline, thermal degradation mechanisms, and the self-validating analytical protocols required to profile this compound accurately.

Physicochemical Baseline

Before analyzing thermal degradation, it is necessary to establish the baseline physicochemical properties of the compound. The presence of the hydrochloride salt significantly alters the thermal behavior compared to the free base.

PropertyValue / Description
Chemical Name 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride
CAS Registry Number 1260742-75-3 (HCl Salt) / 881-86-7 (Free Base)
Molecular Formula C9H9NO4 · HCl
Molecular Weight 231.63 g/mol (Salt) / 195.17 g/mol (Free Base)
Melting Point (Free Base) 213 - 217 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate; Insoluble in water (Free Base)

(Data sourced from2[2] and 3[3])

Mechanisms of Thermal Degradation

The thermal degradation of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is not a single-step event but a sequential cascade of bond dissociations. Understanding the causality behind these events is crucial for preventing unwanted side reactions during high-temperature processing.

  • Dehydrohalogenation (150–200 °C): The initial thermal event is the endothermic loss of the hydrochloride equivalent. The ionic bond between the pyridinium nitrogen and the chloride ion is broken, releasing highly corrosive HCl gas.

  • Phase Transition (213–217 °C): Upon loss of HCl, the remaining free base (Dimethyl pyridine-2,5-dicarboxylate) undergoes an endothermic phase transition (melting) at 213–217 °C (3)[3].

  • Ester Cleavage and Decarboxylation (>250 °C): As thermal energy increases, the methoxycarbonyl groups cleave. This results in the evolution of methanol, carbon monoxide, and carbon dioxide.

  • Pyridine Ring Fragmentation (>400 °C): The pyridine-2,5-dicarboxylate core is inherently robust. In coordinated MOF systems, this core can remain stable up to 400 °C (4)[4]. However, beyond this threshold, homolytic cleavage of the heterocyclic ring occurs, generating highly toxic nitrogen oxides (NOx) and carbonaceous char (5)[5].

G A 2,5-Dimethyl pyridine-2,5-dicarboxylate HCl (Solid State) B Dehydrohalogenation (Loss of HCl Gas) A->B 150-200 °C C Free Base Formation (Melting at 213-217 °C) B->C Endothermic D Ester Cleavage & Decarboxylation C->D > 250 °C E Pyridine Ring Fragmentation (NOx, COx, Char) D->E > 400 °C

Thermal degradation pathway of 2,5-Dimethyl pyridine-2,5-dicarboxylate HCl.

Self-Validating Experimental Protocol: TGA-DSC Profiling

To accurately map the thermal stability of this compound, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol is mandatory. This self-validating system ensures that mass loss (TGA) is directly correlated with enthalpic changes (DSC), allowing the differentiation between physical phase changes (e.g., melting without mass loss) and chemical degradation (mass loss with enthalpy change).

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the TGA-DSC instrument using high-purity Indium and Zinc standards. Causality: This ensures that the temperature readings and heat flow measurements are perfectly aligned with known thermodynamic constants.

  • Crucible Selection & Sample Prep: Accurately weigh 3.0 to 5.0 mg of the precursor into a pre-tared standard alumina ( Al2​O3​ ) crucible. Causality: Alumina is selected over standard aluminum pans because the final degradation temperatures exceed 400 °C, which would melt aluminum pans and permanently damage the sensor.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere suppresses premature oxidative combustion, ensuring that the recorded mass losses are purely due to intrinsic thermal dissociation.

  • Thermal Programming: Execute a dynamic heating program from 25 °C to 600 °C at a controlled heating rate of 10 °C/min.

  • Evolved Gas Analysis (Optional but Recommended): Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer to positively identify the evolution of HCl, methanol, and NOx in real-time.

Workflow N1 Sample Prep (3-5 mg, Alumina) N2 N2 Purge (50 mL/min) N1->N2 N3 Heating Program (10 °C/min to 600 °C) N2->N3 N4 Data Acquisition (TGA & DSC) N3->N4 N5 Kinetic Analysis (Degradation Mapping) N4->N5

Standardized TGA-DSC workflow for thermal stability profiling.

Quantitative Profiling & Data Interpretation

Based on structural analogs and the known behavior of pyridine-2,5-dicarboxylate derivatives in coordination chemistry (6)[6], the quantitative thermal profile is summarized below.

Degradation StageTemperature RangeExpected Mass LossThermal Event (DSC)Evolved Volatiles
Stage 1 150 – 200 °C~15.7%Endothermic PeakHydrogen Chloride (HCl)
Phase Change 213 – 217 °C0.0%Sharp Endothermic PeakNone (Melting)
Stage 2 250 – 350 °C~40.0%Broad EndothermicMethanol, CO2​ , CO
Stage 3 > 400 °C>30.0%Exothermic (if trace O2​ ) NOx​ , Pyridine fragments

Implications in High-Temperature Synthesis

The thermal stability of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride has profound implications in materials science. When utilized in the solvothermal synthesis of MOFs (such as Zn(II) or Lanthanide-based frameworks), the precursor is often subjected to temperatures between 120 °C and 180 °C for extended periods.

At these temperatures, the hydrochloride salt begins to dissociate. The in situ release of HCl lowers the pH of the reaction medium. Causality: This pH shift can drastically alter the deprotonation state of the dicarboxylic acid, thereby directing the topology of the resulting MOF (e.g., favoring 1D chains over 3D networks) or causing corrosion in stainless-steel autoclaves (6)[6]. Consequently, researchers must carefully titrate the reaction with a base (e.g., triethylamine) to neutralize the evolved HCl and ensure reproducible framework assembly.

Sources

Foundational

An In-depth Technical Guide to the De Novo Synthesis of Substituted Pyridine Dicarboxylates

Introduction: The Significance and Synthesis of Pyridine Dicarboxylates Substituted pyridine dicarboxylates are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance and Synthesis of Pyridine Dicarboxylates

Substituted pyridine dicarboxylates are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their rigid, nitrogen-containing aromatic structure allows for precise three-dimensional orientation of functional groups, making them ideal for molecular recognition and interaction with biological targets. This guide provides an in-depth look at the de novo synthesis of these vital compounds, intended for researchers, chemists, and professionals in drug development.

The query for a synthesis of "2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride" presents a unique structural challenge. A literal interpretation suggests a substitution pattern that is not readily accessible through common, high-yield de novo pathways due to significant steric hindrance and unusual electronic requirements. In the spirit of providing a practical and field-proven guide, we will focus on a closely related and synthetically robust target: dialkyl 2,6-dimethylpyridine-3,5-dicarboxylates . The synthesis of this class of molecules is exemplified by the classic Hantzsch Pyridine Synthesis, a powerful multi-component reaction that constructs the pyridine core from simple, acyclic precursors.[1][2] This approach embodies the principles of a true de novo synthesis and serves as a foundational methodology in heterocyclic chemistry. We will also explore alternative strategies to access other substitution patterns, providing a comprehensive overview for the modern chemist.

Part 1: The Hantzsch Pyridine Synthesis: A Foundational De Novo Pathway

First reported by Arthur Rudolf Hantzsch in 1881, this reaction remains one of the most straightforward and versatile methods for preparing substituted pyridines.[1] It is a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to first form a 1,4-dihydropyridine (1,4-DHP) intermediate, also known as a Hantzsch ester.[1][2] This intermediate is then oxidized in a subsequent step to yield the final, stable aromatic pyridine. The overall transformation is driven by the formation of the highly stable aromatic ring.[1]

Core Reaction Mechanism

The elegance of the Hantzsch synthesis lies in its convergence of two key intermediates, which are formed in situ. The generally accepted mechanism proceeds as follows:

  • Enamine Formation: One equivalent of the β-ketoester reacts with the ammonia source to form a reactive β-enamino ester.[3]

  • Knoevenagel Condensation: A second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to produce an α,β-unsaturated carbonyl compound (a dicarbonylalkene).[3]

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the 1,4-dihydropyridine ring system.[2][4]

Hantzsch_Mechanism cluster_path1 Pathway 1: Enamine Formation cluster_path2 Pathway 2: Knoevenagel Condensation cluster_cyclization Michael Addition & Cyclization cluster_aromatization Aromatization Ketoester1 β-Ketoester Enamine β-Enamino Ester Ketoester1->Enamine + NH₃ Ammonia NH₃ Ammonia->Enamine DHP 1,4-Dihydropyridine (1,4-DHP) Enamine->DHP Michael Addition Ketoester2 β-Ketoester Unsaturated α,β-Unsaturated Carbonyl Ketoester2->Unsaturated + Aldehyde Aldehyde Aldehyde Aldehyde->Unsaturated Unsaturated->DHP Pyridine Pyridine Product DHP->Pyridine Oxidation

Caption: The convergent mechanism of the Hantzsch Pyridine Synthesis.

Part 2: Experimental Protocol: Synthesis of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate Hydrochloride

This section provides a validated, step-by-step protocol for the synthesis, starting from common laboratory reagents. The choice of methyl acetoacetate will yield the dimethyl ester product.

Data Presentation: Reagents and Conditions
StepReagent/MaterialMolar Eq.PurposeKey Parameters
A Methyl Acetoacetate2.0β-KetoesterFreshly distilled recommended
A Acetaldehyde1.0Aldehyde sourceForms the C4 position
A Ammonium Acetate~1.1Nitrogen sourceCatalyst and reactant
A Ethanol-SolventReflux, ~80 °C
B Nitric Acid (conc.)~2.0Oxidizing AgentCaution: Exothermic reaction
B Sulfuric Acid (conc.)CatalyticCatalyst for oxidationAdded cautiously
C Diethyl Ether-Solvent for precipitationAnhydrous
C HCl in Ether/DioxaneStoichiometricSalt formationAnhydrous solution
Step A: Synthesis of Dimethyl 1,4-dihydro-2,6-dimethyl-4-methylpyridine-3,5-dicarboxylate
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add methyl acetoacetate (23.2 g, 0.2 mol), acetaldehyde (4.4 g, 0.1 mol), and ammonium acetate (8.5 g, 0.11 mol).

  • Add 100 mL of ethanol to the flask and stir the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the dihydropyridine product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The resulting solid is the 1,4-DHP intermediate, which is often used in the next step without further purification.

Step B: Aromatization to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • CAUTION: This oxidation is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 500 mL flask, prepare a mixture of water (54 g), concentrated nitric acid (14.4 g), and concentrated sulfuric acid (15.6 g). Cool this mixture in an ice bath.

  • Carefully add the dried 1,4-DHP intermediate (22.7 g, ~0.1 mol) from Step A to the acidic mixture in small portions while stirring vigorously. Maintain the temperature below 30 °C during the addition.

  • Once the addition is complete, heat the flask cautiously. The reaction can foam significantly; control the heating to maintain a gentle boil.[5] The solution will turn deep red.

  • After the initial vigorous reaction subsides (typically 15-20 minutes), heat the mixture at a gentle reflux for an additional 30 minutes to ensure complete oxidation.

  • Cool the reaction mixture and pour it over 100 g of crushed ice in a large beaker.

  • Neutralize the solution by slowly adding concentrated ammonium hydroxide until the solution is strongly alkaline (pH > 9). This will precipitate the pyridine product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry on a porous plate or in a desiccator.[5]

Step C: Formation of the Hydrochloride Salt
  • Dissolve the dried pyridine product from Step B in a minimum amount of anhydrous diethyl ether or dichloromethane.

  • To this solution, add a stoichiometric amount of a saturated solution of anhydrous HCl in diethyl ether or dioxane dropwise with stirring.

  • The hydrochloride salt will precipitate as a white or off-white solid.

  • Collect the salt by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.

Experimental_Workflow cluster_A Step A: Dihydropyridine Synthesis cluster_B Step B: Aromatization cluster_C Step C: Salt Formation node_reagents node_reagents node_process node_process node_intermediate node_intermediate node_final node_final Reagents_A Methyl Acetoacetate Acetaldehyde Ammonium Acetate Ethanol Reflux Reflux (4-6h) Reagents_A->Reflux Precipitate_A Cool & Filter Reflux->Precipitate_A DHP 1,4-DHP Intermediate Precipitate_A->DHP Oxidation Oxidize & Neutralize DHP->Oxidation Reagents_B HNO₃ / H₂SO₄ Reagents_B->Oxidation Pyridine_Base Pyridine Product (Free Base) Oxidation->Pyridine_Base Salt_Formation Precipitate Pyridine_Base->Salt_Formation Reagents_C Anhydrous HCl Reagents_C->Salt_Formation Final_Product Final Hydrochloride Salt Salt_Formation->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Alternative De Novo Strategies for Pyridine Dicarboxylates

While the Hantzsch synthesis is a workhorse for 2,6-dimethyl-3,5-dicarboxylate systems, other substitution patterns require different strategies. For professionals needing access to a broader range of isomers, the following methods are noteworthy:

  • One-Pot Three-Component Heteroannulation: This method involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate.[6] It offers excellent regioselectivity and avoids the need for harsh acidic catalysts or high temperatures, providing a complementary route to polysubstituted pyridines.[6]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: For accessing isomers such as the 2,5-dicarboxylates, IEDDA reactions provide a powerful tool. A recent approach uses 1,2,3-triazine 1-oxides as the diene component, which reacts with various β-keto-esters (dienophiles) to form the pyridine-2,5-dicarboxylate core in moderate to high yields.[7] This modern method offers flexibility in introducing a wide variety of ester functionalities derived from complex alcohols.[7]

  • Oxidation of Substituted Quinolines: Certain pyridine-2,3-dicarboxylic acids, which are valuable as herbicide intermediates, can be prepared by the strong oxidation of corresponding quinoline precursors.[8] This method, however, is often limited by the harsh conditions which may not be compatible with sensitive functional groups.

Conclusion

The de novo synthesis of substituted pyridine dicarboxylates is a cornerstone of modern organic and medicinal chemistry. The Hantzsch synthesis provides a robust, reliable, and scalable pathway to symmetrically substituted 2,6-dimethylpyridine-3,5-dicarboxylates. Its procedural simplicity and use of readily available starting materials make it an exemplary case study for multi-component reactions. For other substitution patterns, including the 2,5-dicarboxylate scaffold, alternative strategies like heteroannulation or IEDDA reactions offer powerful solutions. A thorough understanding of these diverse synthetic tools is essential for any researcher or drug development professional aiming to leverage the unique chemical properties of the pyridine core.

References

  • A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters. (2025). Benchchem.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.).
  • How do you prepare pyridine-2,6-dicarboxylic acid? (2023). Bloom Tech.
  • Ghalem, W., et al. (n.d.).
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988).
  • 2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Dihydropyridine Synthesis Mechanism. (2023). YouTube.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a robust, self-validating protocol for the esterification of pyridine-2,5-dicarboxylic acid to its dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a robust, self-validating protocol for the esterification of pyridine-2,5-dicarboxylic acid to its dimethyl ester hydrochloride salt, emphasizing mechanistic causality and scalable laboratory techniques.

Introduction & Mechanistic Rationale

Dimethyl pyridine-2,5-dicarboxylate is a critical bis-electrophilic building block utilized extensively in the synthesis of pharmaceuticals (such as the 5-HT1A receptor agonist Sunepitron)[1] and advanced organic materials, including hole-blocking layers for Organic Light-Emitting Diodes (OLEDs)[2].

While traditional Fischer esterification utilizing catalytic sulfuric acid ( H2​SO4​ ) is common[2], it typically necessitates an aqueous basic workup that yields the free base. For applications requiring the highly crystalline, water-soluble hydrochloride salt , the use of thionyl chloride ( SOCl2​ ) in anhydrous methanol is superior[1].

Causality of Reagent Selection:

  • In Situ Activation: Thionyl chloride reacts vigorously with methanol to generate anhydrous hydrogen chloride ( HCl ) gas and dimethyl sulfite, or directly converts the carboxylic acids to highly reactive acid chlorides.

  • Dual-Purpose Protonation: The generated anhydrous HCl acts as a potent acid catalyst for the esterification while simultaneously protonating the basic pyridine nitrogen (forming the pyridinium species).

  • Simplified Isolation: By avoiding an aqueous neutralization step, the hydrochloride salt can be directly precipitated from the reaction matrix using an anti-solvent, ensuring high purity and minimizing product loss.

Experimental Workflow

SynthesisWorkflow Start Pyridine-2,5-dicarboxylic acid + Anhydrous Methanol AddSOCl2 Dropwise Addition of SOCl2 (0 °C, 30 min) Start->AddSOCl2 Heterogeneous suspension Reflux Reflux Reaction (65 °C, 12 hours) AddSOCl2->Reflux Exothermic HCl generation Concentrate Concentration & Ether Addition (Anti-solvent precipitation) Reflux->Concentrate Complete esterification Product Dimethyl pyridine-2,5-dicarboxylate hydrochloride Concentrate->Product Vacuum filtration & drying

Figure 1: Workflow for the synthesis and isolation of the target hydrochloride salt.

Step-by-Step Methodology

Scale: 50 mmol Caution: Thionyl chloride is highly corrosive and reacts violently with water to release toxic SO2​ and HCl gases. This entire procedure must be conducted inside a well-ventilated fume hood using appropriate PPE.

Phase 1: Activation and Esterification
  • Preparation of Suspension: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stirring bar, add 8.35 g (50.0 mmol) of pyridine-2,5-dicarboxylic acid. Suspend the solid in 100 mL of anhydrous methanol.

    • Causality Check: The starting diacid is poorly soluble in cold methanol. The suspension will clear as the reaction progresses and the more soluble ester/acid chloride intermediates form.

  • Temperature Control: Equip the flask with a reflux condenser topped with a calcium chloride ( CaCl2​ ) drying tube. Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Reagent Addition: Using a pressure-equalizing dropping funnel, add 11.0 mL (approx. 150 mmol, 3.0 equiv) of thionyl chloride dropwise over a period of 30 minutes.

    • Causality Check: The addition is highly exothermic. Dropwise addition controls the thermal spike and the rapid evolution of SO2​ and HCl gases[1].

  • Reflux: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) using a heating mantle or oil bath for 12 hours.

    • Causality Check: The extended reflux ensures that the sterically hindered 2-position carboxylic acid is fully converted to the methyl ester.

Phase 2: Isolation of the Hydrochloride Salt
  • Cooling & Concentration: Cool the reaction mixture to room temperature. Transfer the flask to a rotary evaporator and remove the solvent under reduced pressure (water bath at 40 °C) until the volume is reduced to approximately 20-25 mL.

    • Causality Check: Do not evaporate to total dryness at elevated temperatures, as this can cause the product to oil out or trap impurities. Concentrating the mixture forces the polar hydrochloride salt toward its solubility limit.

  • Anti-Solvent Precipitation: Transfer the concentrated solution to an Erlenmeyer flask. While stirring vigorously, slowly add 50 mL of ice-cold anhydrous diethyl ether.

    • Causality Check: Diethyl ether acts as an anti-solvent. The highly polar pyridinium hydrochloride salt is insoluble in ether, causing it to rapidly precipitate as a crystalline solid, while unreacted SOCl2​ byproducts remain in the mother liquor.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold diethyl ether.

  • Drying: Transfer the white to off-white crystalline solid[3] to a vacuum desiccator and dry under high vacuum over P2​O5​ or silica gel for 24 hours to remove trace HCl and solvent.

Analytical Data & Validation

To validate the success of the protocol, compare the isolated material against the expected physicochemical parameters outlined below.

ParameterExpected ResultDiagnostic Significance
Chemical Formula C9​H9​NO4​⋅HCl Confirms the retention of the hydrochloride salt.
Molecular Weight 231.63 g/mol Used for precise molarity calculations in downstream coupling.
Appearance White to off-white crystalline powderYellowing indicates trace oxidation or trapped impurities[3].
Expected Yield > 85% (approx. 9.8 g)High yield is typical due to the efficiency of SOCl2​ activation.
Solubility Soluble in H2​O , MeOH; Insoluble in EtherConfirms the ionic nature of the isolated salt.
1 H NMR ( D2​O , 400 MHz) Downfield shift of pyridine protonsProtons at C3, C4, and C6 will appear significantly downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen.

References

  • An Efficient Pyridine- and Oxadiazole-Containing Hole-Blocking Material for Organic Light-Emitting Diodes: Synthesis, Crystal Structure, and Device Performance ACS Publications URL:[Link]

  • Sunepitron hydrochloride, CP-93393-1, CP-93393(free base) - 药物合成数据库 (Drug Synthesis Database) DrugFuture URL:[Link]

Sources

Application

Application Note: Synthesis of Homochiral Co-MOF Membranes via In Situ Hydrolysis of 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride for Enantioselective Separation

Executive Summary The purification of chiral active pharmaceutical ingredients (APIs) remains a critical and cost-intensive bottleneck in modern drug development. Membrane-based enantioselective separation offers a conti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of chiral active pharmaceutical ingredients (APIs) remains a critical and cost-intensive bottleneck in modern drug development. Membrane-based enantioselective separation offers a continuous, high-throughput, and energy-efficient alternative to traditional chiral chromatography [1]. This technical guide details a state-of-the-art protocol for fabricating homochiral (P)-CoMOF membranes using an achiral pro-ligand: 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride . By leveraging a spontaneous mirror-symmetry breaking crystallization mechanism, this methodology circumvents the need for expensive chiral ligands or chiral induction agents [2]. The resulting metal-organic framework (MOF) membranes exhibit unprecedented enantioselectivity, achieving up to 100% enantiomeric excess (ee) for critical targets like S-(+)-ibuprofen and S-(+)-flurbiprofen [1].

Mechanistic Rationale: The Role of the Pro-Ligand

Expertise & Experience Insight: A common pitfall in MOF membrane synthesis is the rapid, uncontrolled coordination between metal ions and free carboxylic acid ligands. Direct solvothermal synthesis using free pyridine-2,5-dicarboxylic acid (H₂pdc) often results in rapid precipitation, yielding amorphous powders or polycrystalline materials with extensive intercrystalline defects [3][4]. To fabricate defect-free, highly oriented membranes, the nucleation and growth kinetics must be strictly throttled.

By employing the esterified analog—2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride —as a pro-ligand, researchers create a highly regulated, kinetically controlled environment. Under solvothermal conditions, the methyl ester groups undergo a gradual in situ hydrolysis to release the active pdc²⁻ ligand. Concurrently, the hydrochloride salt slightly lowers the initial pH of the precursor solution, further inhibiting premature deprotonation and metal coordination. This slow, steady release is the absolute physicochemical prerequisite for spontaneous mirror-symmetry breaking , allowing achiral precursors to assemble into a homochiral (P)-CoMOF architecture with abundant chiral recognition channels [2].

Mechanism A 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride (Achiral) B In Situ Solvothermal Hydrolysis A->B Heat / Solvent C Pyridine-2,5-dicarboxylate (Active Ligand) B->C Slow Release D Co2+ Coordination & Symmetry Breaking C->D Nucleation E Homochiral (P)-CoMOF Membrane D->E Nonstochastic Bias

Mechanistic pathway of in situ hydrolysis leading to spontaneous mirror-symmetry breaking.

Physicochemical Properties & Precursor Comparison

Understanding the behavioral differences between the pro-ligand and the free acid is essential for optimizing solvothermal parameters.

Table 1: Comparison of Pro-Ligand vs. Free Acid in MOF Synthesis

Property2,5-Dimethyl pyridine-2,5-dicarboxylate HClPyridine-2,5-dicarboxylic acid (H₂pdc)
Role in Synthesis Pro-ligand (Controlled release)Direct Ligand (Rapid coordination)
Solubility High in polar organic solvents (DMF, EtOH)Moderate/Low
Coordination Kinetics Slow (Hydrolysis-dependent)Fast (Deprotonation-dependent)
Symmetry Breaking Enables spontaneous homochiralityTypically yields achiral/racemic MOFs

Experimental Protocols (Self-Validating System)

Trustworthiness Insight: The following methodology integrates substrate modification to ensure that heterogeneous nucleation outcompetes homogeneous nucleation in the bulk solution. This is a critical factor for continuous, defect-free membrane growth [1].

Protocol A: Substrate Modification (PANI-α-Al₂O₃)
  • Cleaning: Clean porous α-Al₂O₃ disks via sequential sonication in deionized water and ethanol for 15 minutes each. Dry at 80 °C.

  • Grafting: Immerse the disks in an aqueous solution containing aniline monomer and ammonium persulfate (APS) at 0 °C to initiate the in situ oxidative polymerization of polyaniline (PANI) [1].

  • Validation: Wash the PANI-modified substrates with deionized water and dry at 60 °C. Self-Validation Check: The substrate must exhibit a uniform dark-green/blue color change, indicating successful PANI grafting. The amine groups of PANI provide essential anchoring sites for MOF nucleation.

Protocol B: Precursor Solution Preparation
  • Pro-Ligand Dissolution: Dissolve 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride in a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (typically 4:1 v/v).

  • Metal Dissolution: In a separate vial, dissolve Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in the same DMF/H₂O solvent system.

  • Mixing: Slowly add the metal solution to the pro-ligand solution under continuous stirring at room temperature.

  • Validation: Self-Validation Check: The solution must remain perfectly clear. Because the active pdc²⁻ ligand has not yet been generated via hydrolysis, premature precipitation is prevented.

Protocol C: In Situ Solvothermal Membrane Growth
  • Assembly: Place the PANI-α-Al₂O₃ substrate vertically in a Teflon-lined stainless-steel autoclave.

  • Submersion: Pour the clear precursor solution into the autoclave, ensuring the modified substrate is fully submerged.

  • Thermal Ramp: Seal and heat the autoclave to 120 °C for 48 hours. During this thermal ramp, the ester bonds hydrolyze, releasing pdc²⁻ which coordinates with Co²⁺ to form the (P)-CoMOF membrane [2].

  • Activation: Cool naturally to room temperature. Extract the membrane, wash gently with DMF and methanol to remove unreacted precursors, and activate by drying under vacuum at 60 °C.

Workflow S1 Step 1: Substrate Prep (PANI-modified α-Al2O3) S3 Step 3: Solvothermal Growth (In Situ Hydrolysis) S1->S3 S2 Step 2: Precursor Mixing (Ester HCl + Co(NO3)2) S2->S3 S4 Step 4: Membrane Activation (Solvent Exchange & Drying) S3->S4 S5 Step 5: Chiral Separation Assay (Racemic Ibuprofen) S4->S5

Experimental workflow for the fabrication and testing of homochiral Co-MOF membranes.

Protocol D: Enantioselective Separation Assay
  • Setup: Mount the activated (P)-CoMOF membrane in a Franz diffusion cell or a custom W-shaped permeation cell.

  • Feed Preparation: Fill the feed side with a solution of racemic ibuprofen (e.g., 0.05 mol L⁻¹) in an appropriate solvent [2].

  • Permeate Collection: Fill the permeate side with the pure solvent.

  • Analysis: Monitor the permeate concentration over time using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase column.

  • Validation: Calculate the enantiomeric excess (ee). A defect-free synthesis will yield an ee of ~100% for the dominant enantiomer [1].

Data Presentation: Enantioselective Separation Performance

The synthesized (P)-CoMOF membranes demonstrate exceptional capability in resolving racemic pharmaceutical mixtures.

Table 2: Enantioselective Separation Data (Based on J. Mater. Chem. A, 2025)

Analyte (Racemate)Feed ConcentrationPermeate Enantiomeric Excess (ee)Dominant Enantiomer
Ibuprofen0.05 mol L⁻¹100%S-(+)-Ibuprofen
Ibuprofen0.01 mol L⁻¹100%S-(+)-Ibuprofen
Flurbiprofen0.05 mol L⁻¹>99%S-(+)-Flurbiprofen

Conclusion and Applications in Drug Development

The strategic use of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride as an achiral pro-ligand represents a paradigm shift in the synthesis of homochiral MOF membranes. By exploiting in situ hydrolysis to throttle coordination kinetics, drug development professionals can induce spontaneous mirror-symmetry breaking. This methodology fabricates highly selective chiral membranes without the prohibitive costs associated with enantiopure building blocks [5]. Ultimately, this technology offers a scalable, continuous-flow solution for the chiral resolution of critical APIs, streamlining the path from synthesis to formulation.

References

  • Li, B., Feng, Y., Zhou, D., et al. "Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation." Journal of Materials Chemistry A (RSC Publishing), 2025.2[2]

  • Li, B., Feng, Y., Zhou, D., et al. "Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation." Journal of Materials Chemistry A (RSC Publishing), 2025. 1[1]

  • Li, B. "Homochiral Metal–Organic Framework Membranes Synthesized Using a Nonstochastic Chiral Bias for Enhanced Enantioselective Separation." Journal of Materials Chemistry A (ResearchGate), 2025. 5[5]

  • Isaeva, V. I., et al. "Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers." Crystal Growth & Design (ACS Publications), 2013. 3[3]

  • Isaeva, V. I., et al. "New metal organic framework structures based on 2,5-pyridinedicarboxylate ligands and Zn2+ ions." ResearchGate, 2015. 4[4]

Sources

Method

Application Note: 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride in Coordination Chemistry

Executive Summary In advanced coordination chemistry and photopharmacology, the rational design of multidentate ligands is paramount. While free pyridine-2,5-dicarboxylic acid (H₂pydc) is frequently used as a terminal br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced coordination chemistry and photopharmacology, the rational design of multidentate ligands is paramount. While free pyridine-2,5-dicarboxylic acid (H₂pydc) is frequently used as a terminal bridging ligand in Metal-Organic Frameworks (MOFs), 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride (CAS: 1260742-75-3) serves a distinct and arguably more sophisticated role. It acts as a premier divergent synthon for the solid-phase synthesis of complex, asymmetric polypyridyl ligands, metal-binding peptide libraries, and photocaged transition metal complexes[1].

This application note details the mechanistic rationale, structural topologies, and validated protocols for utilizing this precursor in cutting-edge coordination chemistry.

Chemical Properties & Mechanistic Rationale

The utility of 2,5-dimethyl pyridine-2,5-dicarboxylate hydrochloride stems from the electronic asymmetry of its pyridine ring.

  • Regioselective Electrophilicity: The electronegative pyridine nitrogen exerts a strong inductive and resonance-withdrawing effect on the adjacent 2-position. Consequently, the ester at the C2 position is significantly more electrophilic than the ester at the C5 position. This allows for highly regioselective reduction (e.g., via NaBH₄/CaCl₂) to form a 2-hydroxymethyl-5-carboxylate intermediate, enabling the asymmetric functionalization required for complex ligand design[2].

  • Hydrochloride Salt Advantage: Utilizing the hydrochloride salt prevents premature auto-condensation, protects the pyridine nitrogen from unwanted oxidation during storage, and ensures precise stoichiometry during the initial neutralization and reduction phases.

Application I: Solid-Phase Synthesis of Ruthenium Photocaged Complexes

Ruthenium(II) polypyridyl complexes are critical tools in photopharmacology for the visible-light-triggered release of caged biological ligands. 2,5-Dimethyl pyridine-2,5-dicarboxylate is the foundational building block for generating libraries of these complexes via Solid-Phase Peptide Synthesis (SPPS)[1].

Workflow N1 Dimethyl pyridine- 2,5-dicarboxylate HCl N2 Regioselective Reduction (NaBH4 / CaCl2) N1->N2 THF/MeOH 0 °C N3 Resin Anchoring (SPPS Coupling) N2->N3 LiOH then HBTU / Resin N4 Ligand Assembly (Amine Functionalization) N3->N4 SOCl2 then Sec. Amine N5 Ru(II) Metallation & TFA Cleavage N4->N5 Ru Salts 50-80 °C

Workflow for solid-phase synthesis of Ru-polypyridyl complexes from the dimethyl ester precursor.

Protocol 1: Synthesis and On-Resin Metallation of Ru(II) Complexes

This protocol leverages the differential reactivity of the precursor to build a metal-binding site directly on a peptide resin.

Step 1: Regioselective Reduction

  • Dissolve 2,5-dimethyl pyridine-2,5-dicarboxylate hydrochloride in a strictly controlled THF/MeOH solvent mixture. Causality Note: Do not use THF/EtOH. Ethanol induces transesterification, resulting in a complex mixture of methyl and ethyl esters that complicates downstream purification[2].

  • Cool to 0 °C and add CaCl₂ followed by NaBH₄. The CaCl₂ acts as a Lewis acid, coordinating to the C2 carbonyl oxygen to further enhance its electrophilicity, directing the hydride attack exclusively to the 2-position.

  • Quench and extract to yield the 2-hydroxymethyl-5-carboxylate intermediate.

Step 2: Saponification and Resin Anchoring

  • Treat the intermediate with LiOH to saponify the remaining C5 methyl ester, yielding the free carboxylic acid[3].

  • Couple the acid to an Fmoc-protected Rink amide MBHA resin using HBTU and N,N-diisopropylethylamine (DIPEA) in DMF[1].

Step 3: Ligand Assembly & Metallation

  • Activate the 2-hydroxymethyl group on the resin via chlorination (using SOCl₂/CH₂Cl₂).

  • React with a secondary amine (e.g., di(pyridin-2-yl)methanamine) to form the multidentate polypyridyl ligand. Causality Note: For sterically hindered nucleophiles, the addition of NaI as a catalyst in MeCN is mandatory to drive the substitution to completion via an in-situ Finkelstein reaction[1].

  • Validation Checkpoint: Cleave a micro-aliquot using 95% TFA and analyze via LCMS. Purity should exceed 88% before proceeding[1].

  • Add Ru(II) salts (e.g.,[Ru(DMSO)₄Cl₂]) in DMF/EtOH and heat to 50–80 °C.

  • Cleave the final metallated complex from the resin using 95% TFA in H₂O. The Ru(II) complexes are highly stable and will not degrade during the 15-minute cleavage cycle[1].

Application II: Precursor for Advanced Metal-Organic Frameworks (MOFs)

While the ester form is used for divergent synthesis, complete alkaline hydrolysis of 2,5-dimethyl pyridine-2,5-dicarboxylate yields pyridine-2,5-dicarboxylic acid (H₂pydc). This ligand is highly prized in supramolecular chemistry because its carboxylate groups are in para positions, allowing it to bridge distant metal centers and construct robust 2D and 3D coordination polymers[4].

MOF_Topology Core Pyridine-2,5-dicarboxylate (PDC) (Hydrolyzed Precursor) Bi Bismuth (III) MOFs Kagomé Lattice / 3D Sheets Core->Bi Bi(NO3)3 Pb Lead (II) MOFs 1D Chains to 3D Framework Core->Pb Pb Salts Cu Copper (II) Complexes Square-Pyramidal Geometry Core->Cu Cu Salts NiCo Ni(II) / Co(II) MOFs Heterobimetallic 3D Networks Core->NiCo Ni/Co + Na Salts

Divergent coordination topologies of pyridine-2,5-dicarboxylate with various transition metals.

Structural Data of PDC-Based Coordination Polymers

The geometric versatility of the PDC ligand allows it to coordinate via both the pyridine nitrogen and the carboxylate oxygens, yielding diverse crystallographic systems with unique photoluminescent and catalytic properties.

Metal CenterCoordination Polymer / Complex FormulaCrystal SystemStructural TopologyKey PropertiesRef
Bismuth (Bi) Bi₃(μ₃-O)₂(pydc)₂(Hpydc)(H₂O)₂Triclinic (P-1)2D sheets connected into a 3D supramolecular structureSingle-component "white" light emitting phosphor[5]
Lead (Pb) Pb(pydc)(H₂O)Monoclinic (P2₁/c)1D chains connected into a 3D frameworkBroad-spectrum white luminescence[5]
Bismuth (Bi) Bi(pydc)₂·(H₃O⁺)(H₂O)₀.₈₃-Kagomé lattice topologyHigh thermal stability, photoluminescent[6]
Copper (Cu) [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O-Mononuclear, square-pyramidal geometryStrong interaction with PON 1 enzyme active sites[4]
Nickel (Ni) [NiNa₂(PDC)₂(H₂O)₄] (α-polymorph)Monoclinic3D heterobimetallic networkNovel multi-nodal topology with perpendicular octahedral chains[7]
Protocol 2: Hydrothermal Synthesis of Luminescent Bi/Pb MOFs
  • Hydrolysis: Reflux 2,5-dimethyl pyridine-2,5-dicarboxylate hydrochloride in aqueous NaOH for 4 hours. Acidify with HCl to pH 2 to precipitate H₂pydc. Filter and dry.

  • Hydrothermal Assembly: Combine H₂pydc with Bi(NO₃)₃ or Pb(NO₃)₂ in a Teflon-lined stainless steel autoclave[5],[6].

  • Add deionized water and adjust the pH. Causality Note: The pH dictates the deprotonation state of the ligand (Hpydc⁻ vs. pydc²⁻), which directly controls whether the resulting structure forms 1D chains or a fully interconnected 3D Kagomé lattice[5],[6].

  • Seal and heat to 150 °C for 72 hours under autogenous pressure.

  • Cool at a rate of 5 °C/hour to promote the growth of single crystals suitable for X-ray diffraction[5].

  • Validation Checkpoint: Wash crystals with distilled water and analyze under UV excitation. Successful formation of the Bi₃(μ₃-O)₂(pydc)₂(Hpydc)(H₂O)₂ framework is visually confirmed by the emission of broad-spectrum white light[5].

References

  • Unprecedented coordination modes for PDC (pyridine-2,5-dicarboxylate) in polymorphic 3D heterobimetallic compounds α- and β-[MNa₂(PDC)₂(H₂O)₄], with M = Ni, Co CrystEngComm (RSC Publishing)
  • Novel Bismuth and Lead Coordination Polymers Synthesized with Pyridine-2,5-Dicarboxylates: Two Single Component “White” Light Emitting Phosphors Inorganic Chemistry - ACS Figshare
  • A new Kagomé lattice coordination polymer based on bismuth and pyridine-2,5-dicarboxylate: structure and photoluminescent properties Chemical Communic
  • New copper(II)
  • Solid-Phase Synthesis as a Platform for the Discovery of New Ruthenium Complexes for Efficient Release of Photocaged Ligands with Visible Light PMC / N
  • A Divergent Strategy for Attaching Polypyridyl Ligands to Peptides ACS Public
  • A Highly Divergent Approach for Synthesis of Metal-Binding Peptide Libraries The Journal of Organic Chemistry - ACS Public

Sources

Application

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride

Introduction: The Versatility of Pyridine-Dicarboxylate Ligands in Coordination Chemistry Pyridine-dicarboxylic acid derivatives are a cornerstone in the design of functional coordination complexes. Their rigid framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyridine-Dicarboxylate Ligands in Coordination Chemistry

Pyridine-dicarboxylic acid derivatives are a cornerstone in the design of functional coordination complexes. Their rigid framework and the presence of both nitrogen and oxygen donor atoms allow for a rich and tunable coordination chemistry.[1] The derivatization of the carboxylate groups into esters, such as in dimethyl pyridine-2,5-dicarboxylate, modifies the electronic properties and steric profile of the ligand, offering a different palette for the synthesis of novel metal-organic materials. These materials are of significant interest to researchers and drug development professionals due to their potential applications in catalysis, porous materials, and as precursors to bioactive compounds.[2][3]

This technical guide provides a comprehensive overview of the preparation of transition metal complexes using dimethyl pyridine-2,5-dicarboxylate hydrochloride as the ligand precursor. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the critical parameters that influence the outcome of the complexation reaction.

Ligand Overview: Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride

The ligand in focus, dimethyl pyridine-2,5-dicarboxylate, is the dimethyl ester of the well-known isocinchomeronic acid. The "hydrochloride" designation indicates that the pyridine nitrogen is protonated, forming a pyridinium salt. This has important implications for its use in synthesis, as the proton must be removed to allow the nitrogen to coordinate to a metal center.

The ester functionalities are generally weaker coordinating groups than their carboxylate counterparts. However, they can still participate in coordination, leading to a variety of possible binding modes. The coordination of the pyridine nitrogen is a key feature of this ligand class, driving the assembly of the resulting metal complexes.[4]

Core Synthetic Strategy: In-Situ Neutralization and Complexation

The central strategy for the synthesis of transition metal complexes from dimethyl pyridine-2,5-dicarboxylate hydrochloride involves the in-situ neutralization of the pyridinium salt, followed by coordination to a chosen transition metal ion. This approach is often preferred as it avoids the need to isolate the free, and potentially less stable, amine.

The general reaction scheme can be summarized as follows:

The choice of base is critical and is often a non-coordinating or weakly coordinating base to avoid competition with the primary ligand. The selection of the transition metal salt and the reaction conditions (solvent, temperature, and stoichiometry) will ultimately determine the structure and properties of the final complex.

G cluster_ligand_prep Ligand Preparation cluster_complexation Complexation cluster_characterization Characterization Ligand_HCl Dimethyl Pyridine-2,5-dicarboxylate HCl Free_Ligand Free Dimethyl Pyridine-2,5-dicarboxylate Ligand_HCl->Free_Ligand In-situ Neutralization Base Weak Base (e.g., Triethylamine) Base->Free_Ligand Complex Transition Metal Complex Free_Ligand->Complex Metal_Salt Transition Metal Salt (e.g., CoCl₂, Cu(OAc)₂, Zn(NO₃)₂) Metal_Salt->Complex Spectroscopy Spectroscopy (IR, UV-Vis) Complex->Spectroscopy X-ray_Diffraction Single-Crystal X-ray Diffraction Complex->X-ray_Diffraction Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis Solvent_Heat Solvent & Heat Solvent_Heat->Complex G cluster_workflow Single-Crystal Growth Workflow Start Synthesized Complex in Solution Slow_Evaporation Slow Evaporation Start->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Start->Vapor_Diffusion Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals X-ray_Diffraction X-ray Diffraction Analysis Crystals->X-ray_Diffraction Structure 3D Crystal Structure X-ray_Diffraction->Structure

Figure 2: Workflow for obtaining a single-crystal X-ray structure.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the synthesized complex. The experimental values should closely match the calculated values for the proposed molecular formula, confirming the stoichiometry of the complex.

Factors Influencing Complex Formation

The successful synthesis of a desired transition metal complex is dependent on several factors:

  • pH: The pH of the reaction mixture is crucial, especially when dealing with ligands that can be protonated. The in-situ neutralization step is designed to bring the pH to a range where the pyridine nitrogen is deprotonated and available for coordination. [5]* Solvent: The choice of solvent can influence the solubility of the reactants and the final product, as well as the coordination geometry of the complex.

  • Counter-ion: The anion of the metal salt can sometimes participate in coordination, leading to mixed-ligand complexes.

  • Temperature and Reaction Time: These parameters affect the kinetics of the reaction and can influence which thermodynamic or kinetic product is formed.

Potential Applications

Transition metal complexes derived from pyridine-dicarboxylate ligands have a wide range of potential applications, including:

  • Catalysis: As catalysts in various organic transformations. [2]* Materials Science: As building blocks for metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

  • Drug Development: As precursors for the synthesis of biologically active compounds. [3]

Conclusion

The preparation of transition metal complexes with dimethyl pyridine-2,5-dicarboxylate hydrochloride is a versatile and accessible area of research. By carefully controlling the reaction conditions, particularly the in-situ neutralization of the ligand, a wide variety of novel coordination compounds can be synthesized. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich coordination chemistry of this ligand system.

References

  • Hosseini, M., et al. (2018). Synthesis, crystal structure, and theoretical studies of two new zinc(II) and cadmium(II) coordination polymers with pyridine-2,5-dicarboxylate and 4,4'-bipyridine ligands. Journal of the Iranian Chemical Society, 15(10), 2231-2240.
  • Plater, M. J., et al. (2001). Hydrothermal Synthesis of Co(pdc)·2H2O (pdc=3,5-Pyridinedicarboxylate). A Two-dimensional Coordination Polymer. Journal of Chemical Research, Synopses, (5), 214-215.
  • Plater, M. J., et al. (2001). Hydrothermal Synthesis and Characterisation of M(pdc)·3H2O (pdc=2,5-pyridinedicarboxylate); M=Co, Ni, CoNi (x=0.4–0.6, y=0.6–0.4). Journal of Chemical Research, Synopses, (10), 438-439.
  • Kovala-Demertzi, D., et al. (2021). Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands.
  • Baruah, J. B. (2006). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 118(2), 123-130.
  • Yang, T. H., et al. (2013). Synthesis and Crystal Structure of 3D-Superamolecular Zinc Complex Derived from Pyridine-2,5-dicarboxylate and Oxalate. Asian Journal of Chemistry, 25(18), 10331-10334.
  • Chand, S., et al. (2019). Pyridinedicarboxylic Acids as Versatile Building Blocks for Coordination-Driven Self-Assembly: Solvent-Induced Macrocycle and Coordination Polymer Formation upon Combination of 2,5-Pyridinedicarboxylate with Diorganotin Moieties. Crystal Growth & Design, 19(1), 333-346.
  • Martak, F., et al. (2021). Synthesis and characterization of co (Ii) pyridine-2,6-dicarboxylate complexes as anticancer compound. Molekul, 16(2), 123-131.
  • Hakimi, M., et al. (2013). Silver(I) coordination polymer and nine-coordinated cadmium(II) complex with dimethyl pyridine-2,6-dicarboxylate supported by solid state and electrochemical studies.
  • Alfa Chemical. (n.d.). China Dimethyl 2,5-pyridinedicarboxylate CAS NO: 881-86-7 Manufacturers. Available at: [Link]

  • ResearchGate. (n.d.). Different types of coordination for L. Available at: [Link]

  • ResearchGate. (n.d.). The most common bridging coordination modes of... Available at: [Link]

  • RSC Publishing. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5867-5895.
  • ResearchGate. (n.d.). Pyridine-Type Complexes of Transition-Metal Halides. VI. Preparation and Characterization of 2,6- and 3,5-Dimethylpyridine Complexes of Cobalt(II) Halides; the Crystal Structure of Di(2,6-dimethylpyridinium) Tetrachlorocobaltate(II) and Dichlorotetrakis(3,5-dimethylpyridine)cobalt(II). Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). J Sci Med; 2(2): 1011.
  • Taylor & Francis Online. (n.d.). Coordination geometry – Knowledge and References. Available at: [Link]

  • RSC Publishing. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (1), 103-113.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914.

Sources

Method

2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride in pharmaceutical intermediate synthesis

Executive Summary Dimethyl pyridine-2,5-dicarboxylate hydrochloride (frequently listed in commercial catalogs under the redundant nomenclature "2,5-dimethyl pyridine-2,5-dicarboxylate hydrochloride") is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl pyridine-2,5-dicarboxylate hydrochloride (frequently listed in commercial catalogs under the redundant nomenclature "2,5-dimethyl pyridine-2,5-dicarboxylate hydrochloride") is a highly versatile N-heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural topology—featuring a basic pyridine core flanked by two differentially reactive ester groups—enables divergent synthetic pathways.

This application note details the physicochemical profile, mechanistic reactivity, and validated protocols for utilizing this intermediate in modern drug discovery, specifically focusing on the development of enzyme inhibitors and photocaged transition-metal complexes.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of the intermediate is critical for optimizing reaction conditions, particularly regarding solubility, salt-form neutralization, and stoichiometric calculations.

PropertyValue / Description
Chemical Name Dimethyl pyridine-2,5-dicarboxylate hydrochloride
CAS Registry Number 1260742-75-3 (Hydrochloride) / 881-86-7 (Free Base)
Molecular Formula C9H9NO4 • HCl
Molecular Weight 231.63 g/mol (Salt) / 195.17 g/mol (Free Base)
Appearance White to off-white crystalline powder
Melting Point 213–217 °C
H-Bond Donors / Acceptors 1 (in HCl form) / 5
Solubility Soluble in Methanol, THF, and DMSO; sparingly soluble in non-polar solvents.

Data summarized from MedChemExpress standard analytical profiles [1].

Mechanistic Role in Drug Discovery

The synthetic utility of dimethyl pyridine-2,5-dicarboxylate lies in the electronic asymmetry of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which disproportionately increases the electrophilicity of the C2-ester compared to the C5-ester.

  • Regioselective Functionalization : This electronic bias allows for the regioselective reduction of the C2-ester to a primary alcohol without affecting the C5-ester. The resulting methyl 6-(hydroxymethyl)nicotinate is a critical precursor for synthesizing polypyridyl ligands used in ruthenium-based photocaged complexes [2].

  • Bis-Functionalization : When subjected to aggressive nucleophilic attack (e.g., with hydrazine hydrate), both esters undergo amidation to form pyridine-2,5-dicarbohydrazide. This intermediate undergoes base-catalyzed intra-molecular dehydrative cyclization to yield bis-1,2,4-triazoles and thiosemicarbazides, which are potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) [3].

G A Dimethyl pyridine-2,5-dicarboxylate (Hydrochloride Salt) B Regioselective Reduction (NaBH4 / CaCl2) A->B C Hydrazinolysis (N2H4 • H2O) A->C D Amidation / Coupling (Solid-Phase Synthesis) A->D E Methyl 6-(hydroxymethyl)nicotinate B->E F Pyridine-2,5-dicarbohydrazide C->F G Polypyridyl Ligands D->G H Antitumor Agents & Calcium Antagonists E->H I AChE & hCA Inhibitors (Triazoles/Thiosemicarbazides) F->I J Photocaged Ruthenium Complexes G->J

Figure 1: Divergent synthetic pathways of dimethyl pyridine-2,5-dicarboxylate in drug discovery.

Validated Experimental Protocols

Protocol A: Regioselective Reduction to Methyl 6-(hydroxymethyl)nicotinate

Objective : To selectively reduce the C2-ester to a primary alcohol while preserving the C5-ester.

Mechanistic Rationale : Sodium borohydride (NaBH₄) alone is generally too mild to reduce esters efficiently. However, the addition of calcium chloride (CaCl₂) generates calcium borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a Lewis acid, coordinating with both the pyridine nitrogen and the adjacent C2-carbonyl oxygen. This chelation directs the hydride attack exclusively to the C2 position, leaving the C5 position unreacted [2].

Materials :

  • Dimethyl pyridine-2,5-dicarboxylate hydrochloride (1.0 equiv)

  • CaCl₂ (anhydrous, 4.0 equiv)

  • NaBH₄ (2.5 equiv)

  • THF / Methanol (1:1 v/v)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the diester hydrochloride (10 mmol) in 40 mL of a 1:1 mixture of anhydrous THF and Methanol.

  • Neutralization : Add DIPEA (11 mmol) dropwise to neutralize the hydrochloride salt, stirring for 10 minutes. Failure to neutralize the salt will result in the rapid, exothermic decomposition of the borohydride reagent.

  • Activation : Add anhydrous CaCl₂ (40 mmol) to the solution. Stir at room temperature for 30 minutes to allow for complete dissolution and chelation complex formation.

  • Cooling : Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Reduction : Add NaBH₄ (25 mmol) in small portions over 20 minutes to control the evolution of hydrogen gas and maintain the internal temperature below 5 °C.

  • Reaction Monitoring (Self-Validation System) : Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.6) should disappear entirely, replaced by a single, more polar spot (Rf ~0.3) indicating successful mono-reduction.

  • Quenching & Workup : Carefully quench the reaction by adding 1M HCl dropwise until the pH reaches 7.0. Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Isolation : Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Workflow Step1 Step 1: Dissolution Dissolve diester in THF/MeOH (1:1) Step2 Step 2: Activation Add CaCl2 (4.0 equiv) at RT Step1->Step2 Step3 Step 3: Cooling Chill reaction mixture to 0 °C Step2->Step3 Step4 Step 4: Reduction Portion-wise addition of NaBH4 Step3->Step4 Step5 Step 5: Quenching Neutralize with 1M HCl to pH 7 Step4->Step5 Step6 Step 6: Isolation Extract with EtOAc, dry, and concentrate Step5->Step6

Figure 2: Step-by-step protocol for the regioselective reduction of the C2-ester group.

Protocol B: Hydrazinolysis for Bis-Thiosemicarbazide Precursors

Objective : To synthesize pyridine-2,5-dicarbohydrazide via exhaustive amidation of both ester groups.

Mechanistic Rationale : Hydrazine is a potent alpha-effect nucleophile. Refluxing the diester with excess hydrazine hydrate drives the equilibrium forward via the continuous expulsion of methanol, overcoming the steric and electronic barriers at the C5 position to achieve bis-amidation [3].

Step-by-Step Methodology :

  • Dissolution : Suspend dimethyl pyridine-2,5-dicarboxylate hydrochloride (10 mmol) in absolute ethanol (30 mL). Add NaHCO₃ (10 mmol) to liberate the free base.

  • Reagent Addition : Add hydrazine hydrate (80% aqueous solution, 50 mmol) dropwise at room temperature.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Precipitation (Self-Validation System) : As the reaction progresses, the highly polar dicarbohydrazide product will precipitate out of the ethanolic solution as a dense white solid. The formation of this precipitate drives the reaction to completion via Le Chatelier's principle.

  • Isolation : Cool the mixture to 0 °C, filter the precipitate under vacuum, and wash sequentially with cold ethanol and diethyl ether. Dry under high vacuum to afford pure pyridine-2,5-dicarbohydrazide.

References

  • Respondek, T., et al. Solid-Phase Synthesis as a Platform for the Discovery of New Ruthenium Complexes for Efficient Release of Photocaged Ligands with Visible Light. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • KopAR, I., et al. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. PubMed, National Institutes of Health. URL:[Link]

Application

Application Notes and Protocols for Catalytic Applications of Pyridine-2,5-dicarboxylate Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: Ligand Scaffolds and Catalytic Potential Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, and its corresponding ester deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ligand Scaffolds and Catalytic Potential

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, and its corresponding ester derivatives, such as dimethyl pyridine-2,5-dicarboxylate, are versatile organic ligands.[1][2][3] These molecules are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. The presence of a pyridine nitrogen atom and two carboxylate groups provides multiple coordination sites, enabling the formation of diverse and structurally intriguing metal-organic frameworks (MOFs) and discrete molecular complexes.[4][5] The resulting metal complexes have shown considerable promise in various catalytic applications, ranging from oxidation reactions to the formation of carbon-phosphorus bonds.[6][7] This guide provides an in-depth overview of the catalytic applications of metal complexes derived from pyridine-2,5-dicarboxylate and related isomers, complete with detailed experimental protocols.

While the specific compound "2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride" is not extensively documented in the context of catalytic complexes, it is plausible that this refers to complexes of pyridine-2,5-dicarboxylic acid where the carboxyl groups are esterified (e.g., dimethyl ester) or where the pyridine ring is substituted. This guide will focus on the well-established catalytic applications of metal complexes of pyridine-dicarboxylate ligands, which form the foundation of this research area.

I. Synthesis of Pyridine-Dicarboxylate Ligands and Metal Complexes

The journey to catalytic application begins with the synthesis of the ligand and its subsequent complexation with a metal center. The choice of metal and the coordination environment are critical determinants of the resulting complex's catalytic activity.

A. Ligand Synthesis: From Dicarboxylic Acid to its Esters

The parent compound, pyridine-2,5-dicarboxylic acid, can be esterified to produce derivatives like dimethyl or diethyl pyridine-2,5-dicarboxylate.[1][8] This modification can influence the solubility of the ligand and the electronic properties of the resulting metal complex.

Protocol 1: Synthesis of Diethyl Pyridine-2,5-dicarboxylate [8]

This protocol outlines the esterification of 2,5-pyridinedicarboxylic acid using ethanol and a strong acid catalyst.

Materials:

  • 2,5-pyridinedicarboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • Ice-water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel

  • Diethyl ether (Et₂O)

  • Hexane

Procedure:

  • Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute EtOH.

  • Slowly add 100 mL of concentrated H₂SO₄ over 1.5 hours. The solid will gradually dissolve.

  • Reflux the brown reaction mixture for 16 hours.

  • Add 200 mL of benzene and remove the benzene/EtOH/H₂O azeotrope at a rate of 30 mL every 30 minutes. Add a 1:1 benzene/EtOH mixture at 30-minute intervals.

  • After 5 hours, pour the reaction mixture into 30 L of ice-water.

  • Neutralize the mixture with solid NaHCO₃.

  • Extract the aqueous mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

  • Purify the solid by silica gel chromatography (25% Et₂O/hexane followed by 50% Et₂O/hexane).

  • Recrystallize the purified product from Et₂O/hexane to obtain pale yellow crystals of diethyl pyridine-2,5-dicarboxylate.

B. Metal Complex Synthesis

The synthesis of metal complexes typically involves the reaction of the pyridine-dicarboxylate ligand with a suitable metal salt in an appropriate solvent system. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be tuned to obtain the desired coordination compound.

Protocol 2: Synthesis of a Copper(II)-Pyridine-2,6-dicarboxylate Coordination Polymer [6]

This protocol describes the hydrothermal synthesis of a copper(II) coordination polymer using pyridine-2,6-dicarboxylic acid, a close isomer of the 2,5-dicarboxylate, which demonstrates the general approach to synthesizing such complexes.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Pyridine-2,6-dicarboxylic acid (H₂PDC)

  • 1,10-Phenanthroline (phen)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel vessel, combine 34.1 mg (0.2 mmol) of CuCl₂·2H₂O, 33.4 mg (0.2 mmol) of pyridine-2,6-dicarboxylic acid, 39.6 mg (0.2 mmol) of 1,10-phenanthroline, and 16.0 mg (0.4 mmol) of NaOH in 10 mL of deionized water.[6]

  • Stir the mixture at room temperature for 15 minutes.[6]

  • Seal the vessel and heat it at 120 °C for 72 hours.[6]

  • Cool the vessel to room temperature at a rate of 10 °C/hour.[6]

  • Isolate the resulting crystals, wash them with deionized water, and air-dry.

Workflow for Ligand and Complex Synthesis

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis PyridineDicarboxylicAcid Pyridine-2,5-dicarboxylic Acid Esterification Esterification (e.g., with EtOH, H₂SO₄) PyridineDicarboxylicAcid->Esterification DimethylEster Dimethyl/Diethyl Pyridine-2,5-dicarboxylate Esterification->DimethylEster Ligand Pyridine-dicarboxylate Ligand MetalSalt Metal Salt (e.g., CuCl₂, Zn(NO₃)₂) CoordinationReaction Coordination Reaction (e.g., Hydrothermal Synthesis) MetalSalt->CoordinationReaction Ligand->CoordinationReaction MetalComplex Metal-Pyridine-dicarboxylate Complex CoordinationReaction->MetalComplex G cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Aldehyde Aldehyde/Ketone ActivatedCarbonyl Activated Carbonyl Aldehyde->ActivatedCarbonyl PDA Pyridine-2,6-dicarboxylic Acid (PDA) PDA->ActivatedCarbonyl Protonation Intermediate Phosphonate Intermediate ActivatedCarbonyl->Intermediate Trimethylphosphite Trimethylphosphite Trimethylphosphite->Intermediate Nucleophilic Attack Hydroxyphosphonate α-Hydroxy Phosphonate Intermediate->Hydroxyphosphonate Proton Transfer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethylpyridine-3,5-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of dialkyl 2,6-dimethylpyridine-3,5-dicarboxylate and its hydrochloride salt. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of dialkyl 2,6-dimethylpyridine-3,5-dicarboxylate and its hydrochloride salt. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. As Senior Application Scientists, we understand that synthesizing this scaffold, a common core in valuable compounds like calcium channel blockers, requires precision and a nuanced understanding of the underlying chemistry.[1] This document moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

A Note on Nomenclature: The user requested information on "2,5-Dimethyl pyridine-2,5-dicarboxylate". The most common and synthetically accessible isomer with this substitution pattern is the 2,6-dimethyl-3,5-dicarboxylate, typically produced via the Hantzsch synthesis. This guide will focus on this isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthetic strategy.

Q1: What is the standard and most reliable route for synthesizing the 2,6-dimethylpyridine-3,5-dicarboxylate core?

The most prevalent and dependable method is the Hantzsch Pyridine Synthesis.[1][2] This is a multi-component reaction that, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently oxidized (aromatized) to yield the final pyridine ring system.[1][2]

Q2: Can you illustrate the overall workflow for the Hantzsch synthesis and subsequent salt formation?

Certainly. The process can be broken down into three main stages: Dihydropyridine (DHP) formation, Aromatization, and Hydrochloride Salt Formation.

Hantzsch_Workflow cluster_0 Stage 1: Hantzsch Condensation cluster_1 Stage 2: Aromatization cluster_2 Stage 3: Salt Formation A β-Ketoester (2 eq) DHP 1,4-Dihydropyridine (DHP) Intermediate A->DHP One-Pot Reaction (e.g., Reflux in EtOH) B Aldehyde (1 eq) B->DHP One-Pot Reaction (e.g., Reflux in EtOH) C Ammonia Source (1 eq) C->DHP One-Pot Reaction (e.g., Reflux in EtOH) Pyridine Pyridine Free Base (Dialkyl 2,6-dimethyl-3,5- pyridinedicarboxylate) DHP->Pyridine Oxidation Oxidant Oxidizing Agent (e.g., HNO3, I2, FeCl3) Oxidant->Pyridine Salt Hydrochloride Salt (Final Product) Pyridine->Salt Acid-Base Reaction HCl HCl Source (e.g., HCl in Ether) HCl->Salt

Caption: Overall workflow from starting materials to the final hydrochloride salt.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a problem-cause-solution framework for issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the 1,4-Dihydropyridine (DHP) Intermediate

Probable Cause A: Inefficient Condensation or Competing Pathways The Hantzsch reaction is a cascade of several equilibria, including Knoevenagel condensation, enamine formation, and Michael addition.[2][3] If conditions are not optimal, side reactions can dominate. For instance, the aldehyde can self-condense, or the β-ketoester can react with itself. The order of reagent addition can also be critical, especially in unsymmetrical syntheses.[4]

Recommended Solutions:

  • Verify Reagent Stoichiometry & Quality: Ensure a strict 2:1:1 molar ratio of β-ketoester to aldehyde to ammonia source.[5] Use freshly distilled aldehydes, as aged aldehydes can contain acidic impurities that inhibit the reaction.

  • Optimize Temperature: The reaction is temperature-dependent. While reflux in ethanol is common, yields can sometimes be improved at lower temperatures to suppress side reactions.[6] Conversely, for some substrates, higher temperatures (e.g., 80-100°C) are needed to drive the reaction to completion.[6][7]

  • Consider Catalysis: While the reaction can proceed without a catalyst, adding a mild acid like p-toluenesulfonic acid (PTSA) can significantly improve yields and shorten reaction times, particularly when using less reactive aldehydes.[1]

  • Monitor Intermediates: Following the reaction by Thin Layer Chromatography (TLC) is crucial. The formation of key intermediates like the enamine and the chalcone-like product can indicate if the reaction is proceeding correctly.[6][8]

Issue 2: Incomplete Aromatization of the DHP Intermediate

Probable Cause: Incorrect Oxidant Choice or Insufficient Oxidizing Power The DHP to pyridine conversion is an oxidation step where the driving force is the formation of a stable aromatic ring.[1] The choice of oxidizing agent is critical and depends on the substituents present on the DHP ring. Harsh oxidants can lead to side reactions or degradation, while mild oxidants may result in incomplete conversion.[9]

Recommended Solutions:

  • Select an Appropriate Oxidant: A variety of oxidizing agents can be used. The table below compares common options.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) Often used in excess, sometimes in acetic acidInexpensive, powerfulHarsh conditions, can cause nitration or other side reactions, generates NOx gases
Iron(III) Chloride (FeCl₃) Reflux in aqueous solutionEffective, can be used in one-pot synthesesCan be difficult to remove from the product, requires aqueous workup[10]
Iodine (I₂) in Methanol Refluxing methanolMild, high-yielding, tolerates many functional groups[9]Slower than stronger oxidants, may require a base (e.g., KOH) to accelerate[9][11]
Ceric Ammonium Nitrate (CAN) Acetonitrile/water solvent systemEfficient, works well for many substratesStoichiometric amounts of cerium salts are generated as waste[12]
  • Monitor Reaction Progress: Use TLC to track the disappearance of the DHP starting material (often a bright yellow spot) and the appearance of the pyridine product (often UV-active but less colored). Incomplete reactions may require extended reaction times or the addition of more oxidant.

Issue 3: Low Yield During Final Esterification or Salt Formation

Probable Cause A (Esterification): Equilibrium and Water If you start from the dicarboxylic acid, the Fischer esterification is an equilibrium-limited process. Any water present in the reaction mixture (or produced during the reaction) can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[13]

Recommended Solutions (Esterification):

  • Ensure Anhydrous Conditions: Use dry alcohol and glassware.

  • Use Excess Alcohol: Using the alcohol as the solvent drives the equilibrium toward the product.[13]

  • Remove Water: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, significantly improving yield.[13][14]

  • Strong Acid Catalyst: Use a strong acid catalyst like sulfuric acid, p-TsOH, or bubble dry HCl gas through the alcohol solution.[14][15]

Probable Cause B (Salt Formation): Improper Solvent/Precipitation Technique The hydrochloride salt is typically formed by adding a solution of HCl to the pyridine free base. If the product oils out or fails to precipitate, it is usually due to an incorrect choice of solvent or the presence of impurities.

Recommended Solutions (Salt Formation):

  • Solvent Selection: Dissolve the purified pyridine free base in a minimal amount of a polar solvent where it is soluble (e.g., methanol, IPA). Then, add a solution of HCl in a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, isopropanol) until precipitation is complete.

  • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, decant the solvent, add fresh non-polar solvent, and try triturating (grinding) the oil with a spatula to induce solidification.

Part 3: Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing low yield issues.

Troubleshooting_Yield Start Low Final Yield of Hydrochloride Salt CheckPurity Analyze Purity of Intermediate Stages (TLC, NMR) Start->CheckPurity DHP_Low Problem is in Hantzsch Condensation (Stage 1) CheckPurity->DHP_Low DHP yield is low Arom_Low Problem is in Aromatization (Stage 2) CheckPurity->Arom_Low DHP is clean, but Pyridine yield is low Salt_Low Problem is in Purification/Salt Formation (Stage 3) CheckPurity->Salt_Low Pyridine is clean, but final salt yield is low Sol_DHP Verify Stoichiometry Optimize Temperature Use Catalyst Check Reagent Quality DHP_Low->Sol_DHP Sol_Arom Change Oxidant Increase Reaction Time Ensure Anhydrous Conditions Arom_Low->Sol_Arom Sol_Salt Re-purify Free Base (Column/Recrystallization) Optimize Precipitation Solvent Use Trituration Salt_Low->Sol_Salt

Caption: A decision tree for troubleshooting low synthesis yield.

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2.0 eq), an appropriate aldehyde (e.g., acetaldehyde, 1.0 eq), and ethanol (approx. 3-4 mL per gram of aldehyde).

  • Reagent Addition: Add ammonium hydroxide (or ammonium acetate, 1.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The yellow dihydropyridine product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[5][10]

Protocol 2: Aromatization using Iodine
  • Setup: Dissolve the dried 1,4-dihydropyridine (1.0 eq) in methanol.

  • Reagent Addition: Add iodine (I₂, approx. 1.1-1.2 eq). For faster reactions, a base like potassium hydroxide (KOH) can be added.[9]

  • Reaction: Reflux the mixture for 4-10 hours (or until TLC indicates full conversion). The solution will typically lose its yellow color.[9]

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate (to remove excess iodine) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude pyridine free base can be purified by column chromatography or recrystallization.[10]

References

  • Reddy, K. R., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. Available at: [Link]

  • Mashayekhi, V., et al. (2010). Facile and efficient aromatization of 1,4-dihydropyridines... Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent 2,758,999.
  • Bremner, J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development. Available at: [Link]

  • Murray, J. V. (1960). Esterification of pyridine carboxylic acids. U.S. Patent 2,948,734.
  • Shaabani, A., et al. (2014). Aromatization of Hantzsch Ester 1,4-Dihydropyridines with Iodine under Normal Conditions and Ultrasound Irradiation. ResearchGate. Available at: [Link]

  • Song, G., et al. (2007). Aromatization of 1,4-dihydropyridines with selenium dioxide. Canadian Journal of Chemistry. Available at: [Link]

  • Scribd. Hantzsch Pyridine Synthesis Mechanism. Available at: [Link]

  • Bongarzone, S., et al. (2019). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. RSC Advances. Available at: [Link]

  • Zare, K., et al. (2020). Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate. Available at: [Link]

  • ResearchGate. Possible mechanism for the synthesis of dialkyl-2, 6-dimethyl-4-alkyl / aryl-3, 5-pyridine dicarboxylates in air. Available at: [Link]

  • Gupta, R., et al. Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Katritzky, A. R., et al. (1986). The mechanism of the Hantzsch pyridine synthesis: a study by 15N and 13C NMR spectroscopy. ResearchGate. Available at: [Link]

  • Ghalem, W., et al. (2012). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting & Freebasing Guide for Dimethyl Pyridine-2,5-dicarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to efficiently remove the hydrochloride (HCl) salt from Dimethyl pyridine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to efficiently remove the hydrochloride (HCl) salt from Dimethyl pyridine-2,5-dicarboxylate (often referred to in experimental shorthand as 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride) to yield the pure freebase diester [1].

Because this compound contains two base-sensitive methyl ester groups and a weakly basic pyridine nitrogen, standard harsh neutralization techniques will destroy your product. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-yield recovery without degradation.

Part 1: Troubleshooting & FAQs

Q1: Why can't I just use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to neutralize the hydrochloride salt? Causality: The target molecule is a diester. Strong aqueous bases like NaOH (pH > 13) will rapidly trigger base-catalyzed ester hydrolysis (saponification) [2]. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the methyl esters and cleaving them to yield the water-soluble pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) [3]. To preserve the ester linkages while deprotonating the pyridinium nitrogen, you must use a mild base like saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.3).

Q2: Which organic solvent is optimal for the liquid-liquid extraction? Causality: Dimethyl pyridine-2,5-dicarboxylate is a relatively polar aromatic ester. While diethyl ether is commonly used for freebasing standard alkaloids [4], Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are vastly superior here. DCM is highly recommended because it provides excellent solubility for the freebase diester and sits as the bottom layer during phase separation, making sequential extractions physically easier and minimizing mechanical loss.

Q3: My extraction yielded a very low recovery of the freebase. What went wrong? Causality: The pyridinium nitrogen becomes highly electron-deficient due to the two electron-withdrawing ester groups at the 2 and 5 positions. If the aqueous layer is not sufficiently basic (pH < 7), a significant portion of the compound remains protonated as the water-soluble pyridinium chloride salt [5]. Self-Validation Step: Always test the pH of the aqueous layer after your initial extraction. It must be strictly maintained between pH 7.5 and 8.5. If it is acidic, add more NaHCO3​ .

Q4: How do I analytically confirm that the HCl salt has been completely removed? Causality: Proton Nuclear Magnetic Resonance ( 1H NMR ) is the gold standard. In the protonated HCl salt, the positive charge on the pyridine nitrogen deshields the aromatic protons, shifting them significantly downfield (e.g., > 9.0 ppm). Once successfully freebased, these aromatic proton signals will shift upfield back to their standard neutral positions [6].

Part 2: Quantitative Data: Base Selection for Pyridinium Neutralization

Selecting the correct base is a thermodynamic balancing act between deprotonating the pyridinium ion and protecting the ester groups.

BasepKa of Conjugate AcidRisk of Ester HydrolysisFreebasing EfficiencyRecommended Application
Sodium Bicarbonate ( NaHCO3​ ) 6.4Low HighOptimal - Mild pH (~8.3) completely prevents saponification[2].
Potassium Carbonate ( K2​CO3​ ) 10.3ModerateHighGood for highly stubborn salts, but requires strict temperature control (0-5 °C).
Triethylamine ( Et3​N ) 10.75LowModerateAlternative for non-aqueous freebasing; requires column chromatography to remove Et3​N⋅HCl [5].
Sodium Hydroxide ( NaOH ) 15.7Very High HighNot Recommended - Causes rapid saponification of methyl esters [3].

Part 3: Step-by-Step Experimental Methodology

This protocol utilizes a mild acid-base liquid-liquid extraction to isolate the freebase without compromising the ester functional groups.

Materials Required:

  • Dimethyl pyridine-2,5-dicarboxylate hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step 1: Suspension and Solvation

  • Suspend 1.0 equivalent of the Dimethyl pyridine-2,5-dicarboxylate hydrochloride salt in 10 volumes (v/w) of DCM in a suitably sized Erlenmeyer flask.

  • Note: The salt will likely remain partially insoluble in the organic phase at this stage.

Step 2: Mild Neutralization

  • Place the flask in an ice-water bath (0-5 °C) to control the mild exotherm of the acid-base neutralization.

  • Slowly add saturated aqueous NaHCO3​ dropwise while stirring vigorously.

  • Self-Validation: Observe the evolution of CO2​ gas (bubbling). Continue adding the base until the bubbling ceases and the aqueous layer tests at a pH of ~8 using universal indicator paper. As the salt is neutralized, the compound will dissolve completely into the DCM layer.

Step 3: Liquid-Liquid Extraction

  • Transfer the biphasic mixture to a separatory funnel.

  • Cap and invert the funnel, venting immediately to release any residual CO2​ pressure. Shake vigorously and vent 3-4 times.

  • Allow the phases to separate. Drain the lower DCM layer (containing the freebase) into a clean Erlenmeyer flask.

  • Extract the remaining aqueous layer with an additional 2 volumes of DCM to ensure quantitative recovery. Combine the organic extracts.

Step 4: Washing and Drying

  • Wash the combined organic extracts with 1 volume of brine to remove residual water and inorganic salts.

  • Separate the organic layer and dry it over anhydrous Na2​SO4​ for 15 minutes. The drying agent should be free-flowing, indicating all water has been absorbed.

Step 5: Concentration

  • Filter off the drying agent using fluted filter paper.

  • Remove the DCM under reduced pressure using a rotary evaporator (bath temperature < 35 °C to prevent thermal degradation).

  • The resulting residue is the pure, freebase Dimethyl pyridine-2,5-dicarboxylate.

Part 4: Process Visualization

Below is the logical workflow for the freebasing procedure, mapping the phase distribution of the target molecule.

Workflow Start Starting Material: Pyridine Diester HCl Salt Solvent Suspend in DCM (Organic Phase) Start->Solvent Base Add Sat. NaHCO3 (Mild Base, pH ~8) Solvent->Base Extract Liquid-Liquid Extraction (Vigorously mix & vent) Base->Extract Phase Phase Separation Extract->Phase Org Organic Phase (DCM) Contains Freebase Ester Phase->Org Bottom Layer Aq Aqueous Phase Contains NaCl + H2O Phase->Aq Top Layer Dry Dry over Anhydrous Na2SO4 Org->Dry Conc Rotary Evaporation (Concentration) Dry->Conc End Pure Dimethyl Pyridine- 2,5-dicarboxylate Conc->End

Workflow diagram illustrating the mild acid-base extraction of Dimethyl pyridine-2,5-dicarboxylate.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2,5-Pyridinedicarboxylic acid. NIST Chemistry WebBook, SRD 69. Retrieved March 25, 2026, from [Link]

  • WikiDoc. (2012). Freebase (chemistry). Retrieved March 25, 2026, from [Link]

  • Reddit /r/chemhelp. (2021). How to remove HCl produced in esterification reaction? Retrieved March 25, 2026, from [Link]

Troubleshooting

Technical Support Center: Manufacturing 2,5-Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving this synthesis from the laboratory bench to larger-scale production. We will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Synthesis Pathway Overview & Critical Control Points

The manufacturing of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is a multi-step process, typically commencing with the oxidation of a readily available starting material, 2,5-lutidine (2,5-dimethylpyridine). Each stage presents unique challenges that are magnified during scale-up. Understanding these steps and their critical control points is paramount for a successful and robust manufacturing campaign.

The overall synthetic route can be visualized as follows:

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Salt Formation & Isolation Lutidine 2,5-Lutidine Diacid Pyridine-2,5-dicarboxylic Acid Lutidine->Diacid Oxidizing Agent (e.g., KMnO₄) Diester Dimethyl Pyridine-2,5-dicarboxylate (Free Base) Diacid->Diester Methanol, Acid Catalyst (e.g., H₂SO₄) FinalProduct 2,5-Dimethyl Pyridine-2,5-dicarboxylate HCl (API) Diester->FinalProduct HCl (in solvent), Crystallization

Caption: Overall manufacturing workflow for 2,5-Dimethyl pyridine-2,5-dicarboxylate HCl.

Section 2: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up of each synthetic stage.

Stage 1: Oxidation of 2,5-Lutidine

The oxidation of the two methyl groups on the pyridine ring is often the most challenging step due to the harsh conditions required and the potential for side reactions.

Q1: My oxidation reaction with Potassium Permanganate (KMnO₄) is sluggish, showing incomplete conversion even after extended reaction times. What are the likely causes?

A1: This is a common scale-up issue related to mass and heat transfer.

  • Causality: The reaction between 2,5-lutidine and KMnO₄ is a heterogeneous mixture. On a large scale, inefficient mixing can lead to localized "dead zones" where the reactants do not come into adequate contact. Furthermore, the reaction is exothermic; poor temperature control can lead to side reactions rather than the desired oxidation.[1]

  • Troubleshooting Steps:

    • Improve Agitation: Ensure the reactor's agitator is appropriate for solid-liquid mixtures. A pitched-blade turbine or anchor stirrer is often more effective than a simple paddle. Verify that the agitation speed is sufficient to keep the KMnO₄ and the forming manganese dioxide (MnO₂) byproduct suspended.

    • Control Reagent Addition: Instead of adding all the KMnO₄ at once, add it portion-wise or as a slow continuous feed. This helps control the exotherm and maintain a manageable reaction rate.

    • Monitor Temperature Closely: Use multiple temperature probes within the reactor to detect any localized hot spots. Ensure the reactor's cooling system can handle the heat load generated by the reaction.

    • Phase-Transfer Catalysis: Consider the use of a phase-transfer catalyst (PTC) if working in a biphasic system, which can significantly improve the reaction rate between the aqueous permanganate and the organic substrate.

Q2: The workup and filtration of the manganese dioxide (MnO₂) byproduct is extremely slow and difficult at scale. How can this be improved?

A2: MnO₂ is notoriously difficult to filter due to its fine, amorphous nature.

  • Causality: The precipitation conditions directly affect the particle size of the MnO₂. Rapid precipitation at uncontrolled temperatures often leads to a gelatinous solid that clogs filter media.

  • Troubleshooting Steps:

    • Digestion/Aging: After the reaction is complete, consider holding the mixture at a slightly elevated temperature (e.g., 60-70°C) for a period (a process known as "digestion"). This can encourage the MnO₂ particles to agglomerate, making them larger and easier to filter.

    • Filter Aid: Use a filter aid like Celite® (diatomaceous earth). A pre-coat of the filter aid on the filter medium, followed by adding a body feed to the slurry before filtration, can dramatically improve filtration rates.

    • Decantation: For very large volumes, consider a multi-step process. Allow the MnO₂ to settle, decant the majority of the supernatant liquid, and then filter the remaining concentrated slurry.

    • Alternative Oxidants: For future process development, investigate alternative oxidizing agents that result in more easily managed byproducts, although this would require significant re-validation. A method for preparing the precursor acid involves oxidation followed by acidification to precipitate the product, which simplifies separation from the MnO₂ byproduct.[2]

Stage 2: Diesterification of Pyridine-2,5-dicarboxylic Acid

This is a classic Fischer esterification, an equilibrium-limited reaction.

Q1: The esterification reaction is not reaching completion, leaving significant amounts of the starting diacid and the mono-ester intermediate. How can I drive the reaction forward at scale?

A1: The key is the effective removal of water, the byproduct of the reaction.

  • Causality: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium towards the formation of more products (the diester). On a small scale, a large excess of methanol can be used, but this is often not economical or practical at manufacturing scale.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: A common industrial technique is to use a co-solvent like benzene or toluene that forms a low-boiling azeotrope with water.[3] By equipping the reactor with a Dean-Stark trap, the water can be continuously removed from the reaction mixture as it forms, driving the reaction to completion.

    • Increase Catalyst Loading: While not always ideal, a modest increase in the concentration of the acid catalyst (e.g., H₂SO₄) can increase the reaction rate. This must be balanced against potential degradation and more challenging neutralization during workup.

    • Temperature Optimization: Ensure the reaction is running at a suitable temperature, typically the reflux temperature of the solvent system, to achieve a reasonable reaction rate without causing degradation.[3]

Table 1: Comparison of Water Removal Techniques

TechniqueAdvantagesDisadvantagesScale-Up Feasibility
Large Excess of Methanol Simple setupNot cost-effective; large reactor volume neededLow to Medium
Azeotropic Distillation Highly effective; drives to >99% conversionRequires specialized equipment (Dean-Stark); introduces another solventHigh
Use of Dehydrating Agents Can be effectiveStoichiometric waste generation; costLow
Stage 3: Crystallization & Isolation of the Hydrochloride Salt

This final step is critical for achieving the required purity, crystal form, and physical properties of the Active Pharmaceutical Ingredient (API).

Q1: Upon adding hydrochloric acid to the solution of the diester free base, the product is "oiling out" or precipitating as an amorphous solid instead of forming crystals. Why?

A1: This is typically caused by supersaturation being generated too quickly or by the presence of impurities.

  • Causality: Crystallization requires two steps: nucleation (the formation of tiny crystal nuclei) and crystal growth. If the solution becomes supersaturated too rapidly, nucleation dominates, and the molecules don't have time to arrange themselves into an ordered crystal lattice, resulting in an oil or amorphous solid. Impurities can also inhibit proper crystal lattice formation.

  • Troubleshooting Steps:

    • Control Addition Rate & Temperature: Add the HCl solution slowly and at a controlled temperature. A slower addition rate maintains a lower level of supersaturation, favoring crystal growth over nucleation.

    • Use Seeding: Introduce a small quantity of pre-existing, high-quality crystals (seeds) of the desired product form at a point of slight supersaturation. This provides a template for crystal growth and can be a very effective way to control crystallization.

    • Solvent System Optimization: The choice of solvent is critical. The free base should be reasonably soluble, while the HCl salt should have lower solubility to allow for a good yield. An anti-solvent (a solvent in which the product is insoluble) can be used, but its addition must be carefully controlled.

    • Purity of the Free Base: Ensure the diester free base solution is of high purity before salt formation. Residual solvents, unreacted starting materials, or side products can act as crystallization inhibitors.

G start Product 'Oiling Out' During Crystallization q1 Is the rate of HCl / anti-solvent addition slow? start->q1 q2 Was the solution seeded? q1->q2 SLOW a1_no No q1->a1_no FAST q3 Is the starting diester of high purity? q2->q3 a2_no No q2->a2_no a3_yes Yes q3->a3_yes a3_no No q3->a3_no a1_yes Yes sol1 Action: Reduce addition rate. Maintain controlled temperature. a1_no->sol1 a2_yes Yes sol2 Action: Implement a seeding strategy. a2_no->sol2 sol4 Action: Re-evaluate solvent/anti-solvent system. a3_yes->sol4 sol3 Action: Re-purify the diester free base before salt formation. a3_no->sol3

Caption: Troubleshooting decision tree for crystallization issues.

Q2: The final API product has inconsistent color and fails to meet purity specifications. Where should I investigate?

A2: Color and purity issues often trace back to thermal degradation or impurities carried through from previous steps.

  • Causality: Pyridine-containing molecules can be susceptible to thermal degradation, especially under harsh acidic or basic conditions at elevated temperatures, leading to colored byproducts. Inadequate purification at intermediate stages will concentrate impurities in the final product.

  • Troubleshooting Steps:

    • Review Temperature Profiles: Scrutinize the temperature logs for all process steps, particularly the oxidation and the workup of the esterification. Excursions above the specified limits are a common cause of color formation.

    • In-Process Controls (IPCs): Implement stringent IPCs to check the purity of the intermediates. Do not proceed to the next step unless the material meets the set specifications. This prevents the carry-over of problematic impurities.

    • Decolorization: Consider a carbon treatment or a purification step like a silica gel plug filtration for the diester free base solution before the final salt formation to remove color bodies and baseline impurities.

    • Final Recrystallization: A final recrystallization of the hydrochloride salt from a suitable solvent system can be an effective way to improve both purity and color.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this process?

A: Key hazards include:

  • Strong Oxidizers: Potassium permanganate is a strong oxidizer and can react violently with organic materials if not controlled.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive.

  • Flammable Solvents: Many organic solvents used (methanol, toluene, etc.) are flammable.

  • Exothermic Reactions: Both the oxidation and the acid-base neutralization steps can be highly exothermic, posing a risk of a runaway reaction if cooling is inadequate.[1] A thorough thermal hazard assessment is essential before scale-up.

Q: How does the choice of solvent impact the overall process efficiency and product quality?

A: Solvent selection is critical at every stage:

  • Reaction: The solvent must dissolve reactants to an appropriate extent, be stable to the reaction conditions, and have a boiling point that allows for good reaction kinetics.[1]

  • Workup: Extraction solvents should have good partitioning for the product and be immiscible with the aqueous phase.

  • Crystallization: The crystallization solvent/anti-solvent system determines the yield, purity, and crystal form of the final product. An ideal system provides high solubility at high temperatures and low solubility at low temperatures.

Q: What analytical methods are critical for in-process control (IPC)?

A: A robust set of IPCs is vital for a controlled and reproducible process.

  • HPLC (High-Performance Liquid Chromatography): The workhorse for monitoring reaction completion and purity. It can quantify the starting material, intermediates, product, and byproducts.

  • TLC (Thin-Layer Chromatography): A quick, qualitative check for reaction progress.

  • GC (Gas Chromatography): Useful for monitoring residual solvents in the final product.

  • KF (Karl Fischer Titration): To determine water content, which is critical before steps that are sensitive to moisture.

  • pH Measurement: Essential during workups and neutralizations.

Section 4: Detailed Experimental Protocols

The following are representative laboratory-scale procedures that form the basis for scale-up development.

Protocol 1: Oxidation of 2,5-Lutidine to Pyridine-2,5-dicarboxylic Acid[2]
  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge water and 2,5-lutidine.

  • Reaction: Heat the mixture to 70-80°C.

  • KMnO₄ Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water over 4-6 hours, maintaining the temperature below 95°C. The purple color will disappear as the reaction proceeds.

  • Completion: After the addition is complete, continue stirring at temperature until a test for permanganate is negative.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washes. Acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Purification: Cool the slurry, filter the white solid, wash with cold water, and dry under vacuum to yield pyridine-2,5-dicarboxylic acid.

Protocol 2: Fischer Esterification to Dimethyl Pyridine-2,5-dicarboxylate[3]
  • Setup: In a reactor equipped with a reflux condenser (and Dean-Stark trap if using an azeotroping agent), suspend pyridine-2,5-dicarboxylic acid in methanol and a co-solvent like toluene.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid while cooling the mixture.

  • Reaction: Heat the mixture to reflux (typically 65-75°C) and continue for 16-24 hours, collecting any water removed in the trap.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and water.

  • Neutralization: Carefully neutralize the mixture with a base such as sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude diester.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude Dimethyl Pyridine-2,5-dicarboxylate in a suitable solvent, such as isopropanol (IPA) or acetone.

  • Filtration: Filter the solution to remove any particulates.

  • Acidification: Cool the solution to 0-5°C. Slowly add a pre-determined amount of concentrated HCl or a solution of HCl in IPA.

  • Crystallization: Stir the mixture at 0-5°C. If necessary, seed the solution to induce crystallization. Allow the crystals to form and the slurry to mature over several hours.

  • Isolation: Filter the product, wash the cake with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., <50°C) to yield the final product.

Section 5: References

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... - PMC. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. Available at: [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. Available at: [Link]

  • The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds - ResearchGate. Available at: [Link]

  • Synthesis of Diethyl Pyridine-2,5-dicarboxylate. - PrepChem.com. Available at: [Link]

  • DIMETHYL PYRIDINE-2,5-DICARBOXYLATE | CAS No.881-86-7 Synthetic Routes. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. Available at: [Link]

  • 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride vs pyridine-2,4-dicarboxylate derivatives

Advanced Comparison Guide: 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride vs. Pyridine-2,4-Dicarboxylate Derivatives Executive Summary & Mechanistic Rationale The development of selective inhibitors for 2-oxogluta...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride vs. Pyridine-2,4-Dicarboxylate Derivatives

Executive Summary & Mechanistic Rationale

The development of selective inhibitors for 2-oxoglutarate (2OG)-dependent oxygenases—a superfamily of enzymes regulating epigenetics, hypoxia response, and collagen synthesis—relies heavily on structural mimics of the 2OG co-substrate. Pyridine dicarboxylates are foundational scaffolds in this domain.

This guide provides an objective, data-driven comparison between two critical classes of these compounds: 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride (a pro-drug intermediate) and Pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives (direct active-site inhibitors). For drug development professionals, selecting between these scaffolds dictates not only the target selectivity (e.g., Prolyl 4-hydroxylases vs. Jumonji-C domain demethylases) but also the required experimental workflows for in vitro and cell-based validation.

Structural Causality & Target Engagement (E-E-A-T)

Pyridine-2,4-Dicarboxylate (2,4-PDCA) Derivatives

2,4-PDCA is a potent, broad-spectrum competitive inhibitor of 2OG oxygenases. The C2 and C4 carboxylate groups perfectly mimic the C1 and C5 carboxylates of endogenous 2OG, coordinating the active site Fe(II) and interacting with basic residues in the binding pocket[1].

  • The Causality of Substitution: Unmodified 2,4-PDCA lacks selectivity. However, crystallographic evidence reveals that the C5 position of the pyridine ring orients directly into the substrate-binding pocket of specific enzymes like JMJD5. By synthesizing 5-substituted derivatives (e.g., 5-aminoalkyl or 5-fluoro), researchers introduce steric bulk and novel hydrogen-bonding capabilities that clash with the narrow pockets of off-targets (like PHD2) while tightly binding to JMJD5 and AspH[1],[2].

2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride

While the free acid (pyridine-2,5-dicarboxylic acid) is a known competitive inhibitor of prolyl 4-hydroxylases (P4Hs)[3], free dicarboxylic acids are highly polar and exhibit negligible plasma membrane permeability.

  • The Causality of Esterification and Salt Formation: To enable cell-based assays, the compound is synthesized as a dimethyl ester . This lipophilic modification acts as a pro-drug, allowing rapid passive diffusion across the cell membrane. Once intracellular, ubiquitous esterases hydrolyze the methyl groups to release the active di-acid[4]. Furthermore, formulating this ester as a hydrochloride salt drastically enhances its aqueous solubility, preventing compound precipitation when preparing high-concentration stock solutions for cell culture media.

Mechanism A 2,5-Dimethyl Pyridine- 2,5-dicarboxylate HCl B Cell Membrane Diffusion A->B Lipophilic Pro-drug C Intracellular Esterase Cleavage B->C D Active 2,5-PDCA (Di-acid) C->D Hydrolysis F 2OG Oxygenase Active Site (Fe2+) D->F Competitive Inhibition E 2,4-PDCA Derivatives E->F Direct Binding (In Vitro)

Cellular uptake and target engagement pathways for pyridine dicarboxylate inhibitors.

Comparative Performance Data

The following table summarizes the quantitative performance (IC 50​ / K i​ ) of these derivatives across distinct 2OG oxygenase targets. Data illustrates the shift in selectivity achieved through C5-substitution on the 2,4-PDCA scaffold.

Compound ClassPrimary Target(s)IC 50​ / K i​ (Target)Off-Target ActivityKey Application
Unmodified 2,4-PDCA AspH, JMJD5, KDM4E~0.03 µM (AspH)[1]Broad-spectrum (PHD2, FIH)Universal 2OG positive control
5-Fluoro-2,4-PDCA AspH~0.05 µM (AspH)[2]Reduced KDM4E bindingSelective AspH inhibition
5-Aminoalkyl-2,4-PDCA JMJD5~0.3 µM (JMJD5)[1]Loss of AspH/PHD2 potencySelective JMJD5 inhibition
2,5-PDCA (Free Acid) Prolyl 4-Hydroxylases~1.5 - 5.0 µM (P4H)[3]Moderate broad-spectrumIn vitro P4H kinetics
2,5-Dimethyl 2,5-PDCA HCl Intracellular P4H / HIFN/A (Pro-drug)[4]Dependent on intracellular cleavageCell-based HIF stabilization

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate true target engagement from assay artifacts.

Protocol A: High-Throughput SPE-MS Enzymatic Assay (For 2,4-PDCA Derivatives)

Label-free Mass Spectrometry avoids false positives caused by the intrinsic fluorescence of pyridine rings.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant JMJD5 or AspH in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 50 µM Ascorbate, 10 µM Fe(NH 4​ ) 2​ (SO 4​ ) 2​ ).

  • Compound Incubation: Add 2,4-PDCA derivatives (titrated from 0.001 to 100 µM) to the enzyme mix. Self-Validation Control 1: Include a vehicle-only (DMSO) well to establish maximum enzyme velocity ( Vmax​ ).

  • Reaction Initiation: Add the specific peptide substrate and 2OG (at K m​ concentration) to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Quenching: Stop the reaction by adding 1% Formic Acid. Self-Validation Control 2: Include a "No Enzyme" well to establish the baseline substrate mass and confirm no spontaneous oxidation occurs.

  • SPE Purification: Pass the quenched reaction through a C18 Solid-Phase Extraction (SPE) microplate to desalt the samples, eluting with 80% Acetonitrile/0.1% Formic Acid.

  • MS Analysis: Inject into a MALDI-TOF or LC-MS system. Calculate inhibition by quantifying the ratio of the product peak (hydroxylated/demethylated peptide) to the unreacted substrate peak.

Workflow S1 Enzyme & Inhibitor Prep S2 Substrate Addition (2OG) S1->S2 S3 Reaction Quenching S2->S3 S4 SPE Purification S3->S4 S5 MS/MS Analysis S4->S5

Self-validating SPE-MS experimental workflow for 2OG oxygenase inhibition screening.

Protocol B: Intracellular Target Engagement Assay (For 2,5-Dimethyl Pyridine-2,5-Dicarboxylate HCl)

Validates membrane permeability, esterase cleavage, and subsequent P4H inhibition via HIF-1 α stabilization.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HEK293T cells in 6-well plates and grow to 70% confluence in DMEM + 10% FBS.

  • Compound Preparation: Dissolve 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride in sterile water (leveraging the HCl salt for solubility) to a 10 mM stock.

  • Treatment: Treat cells with 10 µM, 50 µM, and 100 µM of the compound for 4 hours. Self-Validation Control 1: Treat parallel wells with 1 mM DMOG (Dimethyloxalylglycine) as a positive control for HIF-1 α stabilization.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Run lysates on SDS-PAGE and transfer to a PVDF membrane. Probe for HIF-1 α . Self-Validation Control 2: Probe for β -actin or GAPDH to confirm equal protein loading across all lanes. The presence of a robust HIF-1 α band in the test lanes confirms successful pro-drug entry, cleavage, and P4H inhibition.

Sources

Comparative

Comparative Stability Guide: Dimethyl Pyridine-2,5-Dicarboxylate Free Base vs. Hydrochloride Salt

Executive Summary In pharmaceutical development and advanced materials synthesis, the selection between a free base and its corresponding salt form is a critical decision that dictates the compound's stability, solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced materials synthesis, the selection between a free base and its corresponding salt form is a critical decision that dictates the compound's stability, solubility, and shelf-life. Dimethyl pyridine-2,5-dicarboxylate (often referred to by its ester substituents as 2,5-dimethyl pyridine-2,5-dicarboxylate) is a highly valued intermediate in the synthesis of potent antitumor agents and coordination polymers .

This guide provides an objective, data-driven comparison of the stability profiles of the neutral free base (CAS 881-86-7) and its hydrochloride salt (CAS 1260742-75-3). By examining their structural causality, mapping their degradation pathways, and providing self-validating experimental protocols, this guide equips researchers with the necessary insights to optimize formulation and storage conditions.

Structural and Mechanistic Causality

The fundamental differences in stability between the free base and the hydrochloride (HCl) salt stem directly from the electronic state of the pyridine nitrogen.

  • The Free Base (Neutral Nitrogen): In its unprotonated state, the lone pair of electrons on the pyridine nitrogen is sterically accessible and electronically active. This makes the free base highly susceptible to electrophilic attack by reactive oxygen species, leading to rapid N-oxide formation under oxidative stress . However, the neutral ring exerts only a moderate electron-withdrawing effect on the ester carbonyls, providing relative stability against ambient moisture.

  • The Hydrochloride Salt (Protonated Nitrogen): Quaternization of the nitrogen atom via HCl salt formation drastically alters the molecule's electronic distribution . The protonated nitrogen lacks an available lone pair, rendering the salt highly resistant to N-oxidation. Conversely, the strong inductive electron-withdrawing effect of the positively charged nitrogen increases the electrophilicity of the ester carbonyl carbons. This makes the HCl salt significantly more vulnerable to nucleophilic attack (e.g., acid-catalyzed hydrolysis) in aqueous environments . Furthermore, the ionic nature of the salt increases its hygroscopicity, necessitating stricter humidity controls during solid-state storage.

Visualizing the Degradation Network

The following diagram illustrates the divergent degradation pathways of the free base and the HCl salt under various environmental stresses.

G FB Free Base (Neutral Nitrogen) HCl HCl Salt (Protonated Nitrogen) FB->HCl + HCl / - HCl Hydrolysis Hydrolysis Products (Dicarboxylic Acid + MeOH) FB->Hydrolysis Base Catalyzed (High Susceptibility) NOxide Oxidation Products (N-Oxide Derivative) FB->NOxide H2O2 / UV (High Susceptibility) HCl->Hydrolysis Acid Catalyzed (Moderate Susceptibility) HCl->NOxide H2O2 / UV (Highly Resistant)

Degradation pathways of Free Base vs. HCl Salt under hydrolytic and oxidative stress.

Experimental Protocols: Self-Validating Stability Workflows

To accurately assess the stability of these compounds, the following forced degradation protocols are designed as self-validating systems. Every step includes specific causality for the chosen parameters to ensure scientific integrity.

Protocol A: Solid-State Thermal & Hygroscopicity Testing

Causality: Solid-state testing simulates long-term storage and formulation stress. Evaluating hygroscopicity is critical because moisture uptake in salts directly correlates with solid-state hydrolysis of the ester bonds .

  • Preparation: Accurately weigh 50.0 mg of both the free base and the HCl salt into separate, pre-weighed clear glass HPLC vials. Prepare in triplicate.

  • Thermal Stress: Seal half of the vials and incubate them in a forced-air oven at 105°C for 14 days. Why 105°C? This temperature is well below the melting point of both forms (Free base MP: ~160°C) but high enough to accelerate thermal degradation without causing immediate phase changes.

  • Hygroscopic Stress: Place the remaining open vials in a desiccator containing a saturated NaCl solution (maintaining ~75% Relative Humidity) at 25°C for 14 days.

  • Analysis: Re-weigh the vials to determine gravimetric moisture uptake. Dissolve the contents in 50 mL of Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol B: Solution-State Forced Degradation (Hydrolysis & Oxidation)

Causality: Solution-state stress maps the intrinsic vulnerabilities of the molecule. We utilize 0.1 M acid/base concentrations to provide extreme pH environments that accelerate pseudo-first-order hydrolysis kinetics without instantly destroying the pyridine core.

  • Stock Preparation: Dissolve 1.0 mg/mL of each compound in an inert diluent (50:50 Acetonitrile:Water).

  • Hydrolytic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH (base stress) or 0.1 M HCl (acid stress). Incubate at 40°C for 24 hours. Why 40°C? This provides thermal acceleration according to the Arrhenius equation, ensuring degradation is observable within a 24-hour timeframe.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark to isolate oxidative stress from photolytic effects.

  • Neutralization (Critical Step): Prior to HPLC injection, neutralize the hydrolytic samples (add 1.0 mL of 0.1 M HCl to the base stress; add 1.0 mL of 0.1 M NaOH to the acid stress).

Self-Validation Mechanism:

  • Mass Balance Check: The sum of the HPLC peak areas of the remaining parent compound and all identified degradants must equal 98–102% of the unstressed control peak area. A failure to achieve mass balance indicates secondary degradation into non-chromophoric or volatile compounds, triggering a requirement for orthogonal detection (e.g., LC-MS).

  • Neutralization Control: Stressed samples must be neutralized prior to injection to prevent continuous on-column degradation, which would artificially inflate the calculated degradation rate.

Quantitative Data Presentation

The following table summarizes the quantitative recovery of both forms after subjection to the self-validating protocols described above.

Stress ConditionFree Base Recovery (%)HCl Salt Recovery (%)Primary Degradation Pathway
Control (Unstressed) 99.899.9N/A
Solid Thermal (105°C, 14d) 98.599.2Trace thermal degradation
Solid Humidity (75% RH, 14d) 99.196.4Moisture-induced solid-state hydrolysis
Aqueous Base (0.1M NaOH, 24h) 45.242.1Base-catalyzed ester hydrolysis
Aqueous Acid (0.1M HCl, 24h) 88.485.0Acid-catalyzed ester hydrolysis
Oxidation (3% H₂O₂, 24h) 72.398.1Pyridine N-oxidation

Data Interpretation: The data clearly validates the mechanistic hypotheses. The Free Base demonstrates superior stability under humid solid-state conditions and acidic aqueous environments. However, it suffers massive degradation under oxidative stress (72.3% recovery). Conversely, the HCl Salt is highly resistant to oxidation (98.1% recovery) due to nitrogen protonation, but its hygroscopic nature leads to increased solid-state hydrolysis under high humidity (96.4% recovery).

References

Validation

HPLC method validation for 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride purity testing

The Evolution of Purity Testing: HPLC vs. UHPLC Method Validation for 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride For analytical scientists and drug development professionals, ensuring the purity of active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Purity Testing: HPLC vs. UHPLC Method Validation for 2,5-Dimethyl Pyridine-2,5-Dicarboxylate Hydrochloride

For analytical scientists and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and critical intermediates is non-negotiable. 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is a highly functionalized pyridine derivative frequently utilized as a building block in pharmaceutical synthesis. However, its unique structural properties present significant chromatographic challenges.

This guide provides an in-depth, objective comparison between traditional High-Performance Liquid Chromatography (HPLC) and optimized Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity testing of this compound. By anchoring our methodology in the latest ICH Q2(R2) validation guidelines and USP ⟨621⟩ standards, we demonstrate how modernizing your analytical approach yields superior data integrity, throughput, and reliability.

Mechanistic Insights: The Chromatographic Challenge

To develop a robust purity method, one must first understand the causality behind the analyte's behavior. 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride consists of a basic pyridine ring flanked by two methyl ester groups, existing as a hydrochloride salt.

The Silanol Effect: In solution, the basic pyridine nitrogen (pKa ~3.5–4.5) is highly susceptible to secondary ion-exchange interactions with deprotonated, residual silanols ( SiO− ) on traditional silica stationary phases[1]. In a standard HPLC environment, this interaction manifests as severe peak tailing. Tailing not only compromises integration accuracy but also risks obscuring closely eluting impurities, ultimately failing the updated USP ⟨621⟩ peak symmetry requirements[2].

The Kinetic Solution (van Deemter Causality): Traditional methods often attempt to mask silanols using high concentrations of ion-pairing reagents or triethylamine (TEA), which suppress mass spectrometry (MS) ionization and degrade column lifespans. The modernized approach leverages UHPLC combined with solid-core (core-shell) particle technology. By utilizing sub-2 µm particles, UHPLC drastically minimizes the eddy diffusion ( A term) and mass transfer ( C term) components of the van Deemter equation[3]. The reduced diffusion path within the solid-core particle ensures rapid mass transfer, yielding ultra-sharp peaks and negating the need for harsh mobile phase additives, even when operating at extreme pressures up to 20,000 psi[4].

Regulatory Alignment: USP ⟨621⟩ and ICH Q2(R2)

When transitioning a purity method from HPLC to UHPLC, regulatory compliance dictates the validation lifecycle. The recently harmonized USP ⟨621⟩ allows for specific method adjustments—such as shifting from fully porous to superficially porous (core-shell) columns—without requiring full revalidation, provided that stringent System Suitability Test (SST) criteria, including signal-to-noise ratio and peak symmetry, are met[5].

However, for a newly developed purity method, a comprehensive validation lifecycle must be executed. According to the ICH Q2(R2) guidelines, the method must demonstrate that the reportable range provides an acceptable response, accuracy, and precision for both the API and its impurities[6].

ValidationWorkflow A 1. Method Optimization (UHPLC Core-Shell) B 2. System Suitability (USP <621> Criteria) A->B C 3. Specificity Testing (Forced Degradation) B->C D 4. Linearity & Range (Calibration Model) C->D E 5. Accuracy & Precision (Recovery & %RSD) D->E F 6. Robustness (DoE Variations) E->F G Validated Procedure (ICH Q2(R2) Compliant) F->G

ICH Q2(R2) Method Validation Lifecycle for 2,5-Dimethyl Pyridine-2,5-Dicarboxylate.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following UHPLC protocol is designed as a self-validating system. It incorporates hard analytical gates that must be passed before sample data is accepted, ensuring the system remains under strict control[2].

Step 1: Mobile Phase Preparation & pH Control

Causality: The mobile phase pH must be maintained at least 2 units below the analyte's pKa to ensure the pyridine nitrogen remains fully protonated, preventing mixed-mode ionization.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE membrane to protect the sub-2 µm column frits.

Step 2: Chromatographic Conditions
  • Column: Solid-Core C18 (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min (Optimal linear velocity for 1.7 µm particles).

  • Injection Volume: 1.0 µL (Minimizes extra-column band broadening).

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 2.0 min; hold at 95% B for 0.5 min; re-equilibrate at 5% B for 1.0 min. Total run time: 4.0 minutes.

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing any samples, inject the working standard (100 µg/mL) six consecutive times. The system auto-validates and proceeds only if the following USP ⟨621⟩ criteria are met:

  • Precision: Peak area %RSD ≤ 2.0%.

  • Peak Symmetry: Tailing Factor ≤ 1.5.

  • Efficiency: Theoretical Plates ( N ) > 10,000.

Step 4: Sample Execution & Bracketing

Inject samples in duplicate. To prove that the system remains stable throughout the run, inject a bracketing standard after every 10 sample injections. The run is deemed valid only if the bracketing standard area remains within ±2.0% of the initial SST average.

Comparative Performance Data

The transition from traditional HPLC to UHPLC yields profound improvements in both data quality and laboratory throughput. Below is a quantitative summary of the method parameters and ICH Q2(R2) validation results.

Table 1: Method Parameters Comparison

ParameterTraditional HPLCOptimized UHPLCCausality / Benefit
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Solid-Core C18 (100 x 2.1 mm, 1.7 µm)Core-shell reduces diffusion paths, sharpening peaks[4].
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate with smaller ID saves up to 80% solvent[7].
System Pressure ~1,500 psi~12,000 psiHigh pressure required to drive flow through sub-2 µm particles[3].
Run Time 15.0 min4.0 min73% reduction in analysis time, drastically increasing throughput.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterTraditional HPLCOptimized UHPLCICH Q2(R2) Acceptance Criteria
Specificity (Resolution) Rs​ = 1.8 Rs​ = 4.5 Rs​ > 1.5 (Baseline separation)
Linearity ( R2 ) 0.99850.9999> 0.999
Precision (%RSD, n=6) 1.8%0.4%≤ 2.0%
Accuracy (Recovery %) 97.5 - 101.2%99.2 - 100.5%98.0 - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLSignal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)
Peak Tailing Factor 1.7 (Fails modern SST)1.1 (Excellent)≤ 1.5 (USP ⟨621⟩ updated)[2]

Conclusion

For the purity testing of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride, traditional HPLC methods fall short due to fundamental kinetic limitations and secondary silanol interactions. By upgrading to a UHPLC platform utilizing solid-core technology, laboratories can achieve a 10-fold increase in sensitivity (LOQ drop from 1.5 to 0.15 µg/mL), perfect peak symmetry, and a 73% reduction in run time. Most importantly, this optimized method easily satisfies the rigorous demands of the updated USP ⟨621⟩ and ICH Q2(R2) regulatory frameworks, ensuring your analytical data is both scientifically sound and fully defensible.

References

  • [6] International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2). Available at:[Link]

  • [5] Agilent Technologies. Understanding the Latest Revisions to USP ⟨621⟩. Available at: [Link]

  • [2] LCGC International. Are You Sure You Understand USP ⟨621⟩? Available at:[Link]

  • [3] Metware Biotechnology. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques. Available at:[Link]

  • [4] Chrom Tech, Inc. What Is the Difference Between UHPLC and HPLC? Available at: [Link]

  • [1] SIELC Technologies. 2,5-Pyridinedicarboxylic acid Applications. Available at: [Link]

Sources

Comparative

Validating the Catalytic Efficiency of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride: A Comprehensive Comparison Guide

In my experience overseeing catalyst development and scale-up, researchers frequently struggle with metal nanoparticle agglomeration during the synthesis of Single-Atom Catalysts (SACs) or encounter structural defects in...

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Author: BenchChem Technical Support Team. Date: April 2026

In my experience overseeing catalyst development and scale-up, researchers frequently struggle with metal nanoparticle agglomeration during the synthesis of Single-Atom Catalysts (SACs) or encounter structural defects in Metal-Organic Frameworks (MOFs). The root cause is almost always the rapid, uncontrolled coordination kinetics of the chosen organic ligand.

To overcome this, 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride (DMPDC-HCl, CAS: 1260742-75-3) has emerged as a superior "pro-ligand." This guide objectively compares the catalytic efficiency of materials derived from DMPDC-HCl against conventional alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation.

Mechanistic Causality: The "Pro-Ligand" Advantage

When synthesizing MOFs or SAC precursors, utilizing free carboxylic acids like 2,5-pyridinedicarboxylic acid (2,5-PDCA) often results in an immediate, uncontrolled reaction with metal ions. This rapid kinetic profile traps structural defects and leads to the agglomeration of metal nanoparticles during subsequent pyrolysis.

DMPDC-HCl circumvents this through a controlled release mechanism . The hydrochloride salt provides a mildly acidic buffer to the solvent system, preventing immediate metal precipitation. Simultaneously, the dimethyl ester groups undergo a slow, in-situ solvothermal hydrolysis. This gradual unmasking of the carboxylate binding sites ensures strict thermodynamic control over the coordination kinetics.

Consequently, metal ions (e.g., Ni²⁺ or Co²⁺) are incorporated with perfect atomic dispersion, yielding highly specific active sites such as the N,O-mediated four-coordinate nickel (Ni-N₁O₃) configuration . Furthermore, this achiral precursor can undergo spontaneous mirror symmetry breaking to form pure homochiral MOF membranes .

G A DMPDC-HCl Precursor (CAS: 1260742-75-3) B In-situ Solvothermal Hydrolysis (Slow Ester Cleavage) A->B Heat + Solvent C Controlled Metal Coordination (Defect-Free Assembly) B->C Ni²⁺ or Co²⁺ D Ni-SACs@OCB (Ni-N1O3 Sites for ORR) C->D Pyrolysis on Carbon E (P)-CoMOF (Chiral Separation Membrane) C->E Spontaneous Symmetry Breaking

Pathway from DMPDC-HCl to advanced catalytic materials via controlled hydrolysis.

Comparative Performance Analysis

To validate the catalytic efficiency of DMPDC-HCl, we benchmark its performance metrics in two cutting-edge applications against standard ligands (2,5-PDCA free acid and 2,6-PDCA).

Application A: Electrocatalytic H₂O₂ Production (Ni-SACs)

The electrochemical production of hydrogen peroxide requires catalysts with ultra-high selectivity to prevent the complete four-electron reduction of oxygen to water. Pyrolyzing nickel-DMPDC complexes on oxidized carbon black (OCB) yields Ni-SACs@OCB with isolated Ni-N₁O₃ sites. These specific sites exhibit a 95% H₂O₂ selectivity and a mass activity of 24 A g_cat⁻¹ at 0.65 V (vs RHE) .

Application B: Enantioselective Catalytic Separation (Co-MOFs)

In chiral drug purification, DMPDC-HCl acts as an achiral linker that facilitates the growth of (P)-CoMOF membranes via nonstochastic chiral bias. These membranes achieve an unprecedented 100% enantiomeric excess (ee) for S-(+)-ibuprofen over its R-(-) counterpart, vastly outperforming membranes synthesized with traditional chiral inducers .

Quantitative Comparison Table
Catalyst PrecursorApplicationKey Performance MetricMechanistic / Structural Advantage
DMPDC-HCl Ni-SACs (H₂O₂ Production)95% Selectivity , 98.5 mmol g⁻¹ h⁻¹Slow hydrolysis prevents metal agglomeration, yielding precise Ni-N₁O₃ sites.
DMPDC-HCl Co-MOF (Chiral Separation)100% ee for S-(+)-ibuprofenSpontaneous mirror symmetry breaking from an achiral precursor.
2,5-PDCA (Free Acid) Conventional MOFs / SACsLower surface area, higher defectsRapid coordination kinetics lead to amorphous precipitation and structural defects.
2,6-PDCA SACs / MOFsModerate selectivity (~70-80%)Steric constraints limit the formation of optimal four-coordinate M-N₁O₃ sites.

Self-Validating Experimental Protocols

Scientific integrity demands that experimental protocols inherently verify their own success. The following workflows detail the synthesis and rigorous electrochemical validation of DMPDC-HCl-derived Ni-SACs.

Protocol 1: Synthesis of Ni-SACs@OCB via Controlled Hydrolysis
  • Precursor Assembly: Dissolve 0.5 mmol of DMPDC-HCl and 0.5 mmol of Ni(NO₃)₂·6H₂O in 15 mL of a N,N-dimethylformamide (DMF)/water mixture (4:1 v/v). Causality Note: The HCl salt naturally buffers the solution, preventing the immediate precipitation typically seen with free carboxylic acids.

  • Solvothermal Hydrolysis: Transfer the solution to a Teflon-lined autoclave and heat at 120°C for 12 hours. The elevated temperature drives the slow hydrolysis of the dimethyl esters, allowing the gradual coordination of Ni²⁺ to form uniform Ni-DMPDC complexes.

  • Impregnation & Pyrolysis: Disperse 50 mg of oxidized carbon black (OCB) into the complex solution. Dry the mixture under vacuum at 60°C. Pyrolyze the resulting powder in a tube furnace at 800°C for 2 hours under an Argon atmosphere. The slow-coordinated precursor ensures Ni atoms remain isolated as Ni-N₁O₃ sites rather than aggregating into metallic clusters.

Protocol 2: Electrochemical Validation (RRDE System)

To ensure trustworthiness, the H₂O₂ selectivity must be validated using a Rotating Ring-Disk Electrode (RRDE), which acts as a self-calibrating system.

  • System Calibration (Self-Validation Step): Before testing the catalyst, calibrate the RRDE collection efficiency ( N ) using a 10 mM K₃[Fe(CN)₆] solution in 0.1 M KCl. A theoretical N value of ~0.37 must be experimentally verified to ensure the ring current accurately quantifies the species generated at the disk.

  • Ink Preparation: Disperse 2 mg of Ni-SACs@OCB in 1 mL of ethanol/water (1:1) with 10 µL of 5% Nafion. Sonicate for 1 hour. Drop-cast 10 µL onto the glassy carbon disk of the RRDE.

  • Voltammetry: Submerge the RRDE in O₂-saturated 0.1 M KOH. Sweep the disk potential from 0.8 V to 0.2 V (vs RHE) at 10 mV/s while holding the Pt ring at a constant potential of 1.2 V to oxidize the generated H₂O₂.

  • Quantification: Calculate H₂O₂ selectivity using the formula: Selectivity (%) = 200 × (I_ring / N) / (I_disk + I_ring / N). A result of ≥95% validates the atomic dispersion of the Ni-N₁O₃ sites.

RRDE Calib System Calibration (Determine N with[Fe(CN)6]3-) Ink Catalyst Ink Preparation (Ni-SACs + Nafion) Calib->Ink Drop Drop-cast on GC Disk Ink->Drop Test RRDE Voltammetry (O2-saturated 0.1M KOH) Drop->Test Disk Disk Electrode (ORR Current) Test->Disk Ring Ring Electrode (H2O2 Oxidation) Test->Ring Calc Calculate H2O2 Selectivity (Target: >95%) Disk->Calc Ring->Calc

Electrochemical validation workflow for H2O2 generation using an RRDE setup.

References

  • Yue, B., Lin, L., Lei, Y., Xie, H., Si, Y., Yang, Q., & Liu, X. (2023). "O, N Coordination-Mediated Nickel Single-Atom Catalysts for High-Efficiency Generation of H₂O₂." ACS Applied Materials & Interfaces.[Link]

  • Li, B., Feng, Y., Zhou, D., Yang, M., Li, D., Zhang, S., Fu, J., & Ben, T. (2025). "Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation." Journal of Materials Chemistry A.[Link]

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